ZZW-115 Hydrochloride: A Multi-Pronged Attack on Pancreatic Cancer Through NUPR1 Inhibition
An In-Depth Technical Guide for Researchers and Drug Development Professionals Introduction: Pancreatic ductal adenocarcinoma (PDAC) remains one of the most lethal malignancies, with limited therapeutic options and a dis...
Author: BenchChem Technical Support Team. Date: December 2025
An In-Depth Technical Guide for Researchers and Drug Development Professionals
Introduction:
Pancreatic ductal adenocarcinoma (PDAC) remains one of the most lethal malignancies, with limited therapeutic options and a dismal prognosis. A key player in the progression and stress resistance of pancreatic cancer is the Nuclear Protein 1 (NUPR1), an intrinsically disordered protein overexpressed in PDAC. ZZW-115 hydrochloride has emerged as a potent and selective inhibitor of NUPR1, demonstrating significant anti-tumor activity in preclinical models of pancreatic cancer. This technical guide provides a comprehensive overview of the mechanism of action of ZZW-115, detailing its molecular interactions, cellular consequences, and the experimental methodologies used to elucidate its function.
Core Mechanism of Action: Direct Targeting of NUPR1
ZZW-115 exerts its anticancer effects by directly binding to and inhibiting the function of NUPR1.[1][2][3][4] It competitively binds to the nuclear localization signal (NLS) region of NUPR1, a critical step for its function.[5] This interaction physically obstructs the binding of NUPR1 to importins, thereby preventing its translocation from the cytoplasm into the nucleus.[3][5] By sequestering NUPR1 in the cytoplasm, ZZW-115 effectively neutralizes its ability to regulate the expression of genes involved in stress response and cell survival.[5]
The inhibition of NUPR1 by ZZW-115 triggers a cascade of downstream events, culminating in the demise of pancreatic cancer cells through multiple, interconnected pathways.
Induction of Programmed Cell Death: A Three-Pronged Approach
ZZW-115 is unique in its ability to induce cancer cell death via three distinct mechanisms: apoptosis, necroptosis, and ferroptosis.[2][3][4][6] This multi-faceted cell-killing ability is a significant therapeutic advantage, as it can potentially circumvent the resistance mechanisms that often develop against agents that induce a single form of cell death.[3]
Apoptosis: ZZW-115 treatment leads to a significant increase in caspase-3/7 activity, a hallmark of apoptosis.[2][3][5]
Necroptosis: The compound also induces necroptosis, a form of programmed necrosis, as evidenced by increased lactate (B86563) dehydrogenase (LDH) release from treated cells.[2][3][5]
Ferroptosis: More recent studies have revealed that ZZW-115 can also induce ferroptosis, an iron-dependent form of cell death characterized by the accumulation of lipid peroxides.[6] ZZW-115 promotes ferroptosis by downregulating the expression of genes related to glutathione (B108866) (GSH), a key antioxidant, thereby disrupting the cellular antioxidant system.[7]
NUPR1 Inhibition by ZZW-115 Hydrochloride: A Technical Guide for Researchers
An In-Depth Technical Guide for Researchers, Scientists, and Drug Development Professionals Introduction Nuclear Protein 1 (NUPR1), also known as p8 or Com-1, is a small, intrinsically disordered protein that is overexpr...
Author: BenchChem Technical Support Team. Date: December 2025
An In-Depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Introduction
Nuclear Protein 1 (NUPR1), also known as p8 or Com-1, is a small, intrinsically disordered protein that is overexpressed in a variety of malignancies, including pancreatic, liver, and lung cancer.[1][2][3] Its expression is induced by cellular stress and it plays a crucial role in cancer development, progression, and resistance to therapy by regulating processes such as cell cycle progression, apoptosis, autophagy, and DNA damage repair.[1][3][4] The significant role of NUPR1 in cancer biology makes it an attractive therapeutic target. ZZW-115 hydrochloride is a potent and specific small molecule inhibitor of NUPR1 that has demonstrated significant anti-tumor activity in preclinical models.[5][6] This technical guide provides a comprehensive overview of the mechanism of action of ZZW-115, its inhibitory effects on NUPR1, and detailed experimental protocols for its evaluation.
Core Mechanism of Action: Inhibition of NUPR1 Nuclear Translocation
ZZW-115 exerts its primary effect by directly binding to NUPR1 and inhibiting its translocation from the cytoplasm to the nucleus.[7][8][9] NUPR1 contains a nuclear localization signal (NLS) that is recognized by importins, facilitating its transport through the nuclear pore complex.[7][10] ZZW-115 binds to a region of NUPR1 that includes the key residue Threonine 68 (Thr68), which is located within the NLS.[7][11] This binding competitively inhibits the interaction between NUPR1 and importins, thereby sequestering NUPR1 in the cytoplasm and preventing its nuclear functions.[7][8][9]
The inhibition of NUPR1's nuclear activity by ZZW-115 triggers a cascade of downstream effects, ultimately leading to cancer cell death. These effects include the induction of apoptosis and necroptosis, sensitization to genotoxic agents, and modulation of cellular stress responses.[5][10][12]
Quantitative Data on ZZW-115 Activity
The following tables summarize the key quantitative data regarding the interaction of ZZW-115 with NUPR1 and its anti-cancer efficacy.
ZZW-115-mediated inhibition of NUPR1 impacts several critical signaling pathways involved in cancer cell survival and proliferation.
Induction of Cell Death: Apoptosis and Necroptosis
Treatment with ZZW-115 induces programmed cell death through both apoptotic and necroptotic pathways.[5][15] This is evidenced by increased caspase-3/7 activity (a marker of apoptosis) and lactate (B86563) dehydrogenase (LDH) release (a marker of necroptosis) in various pancreatic cancer cell lines.[5][14] The dual mechanism of cell death induction suggests that ZZW-115 can overcome resistance to therapies that target only a single death pathway.
Caption: Mechanism of ZZW-115-induced cell death.
Sensitization to Genotoxic Agents and DNA Damage Response
By inhibiting NUPR1's nuclear function, ZZW-115 sensitizes cancer cells to DNA damage induced by genotoxic agents such as 5-fluorouracil (B62378) (5-FU), oxaliplatin, gemcitabine, and γ-radiation.[7] NUPR1 is involved in the DNA damage response (DDR), and its inhibition leads to an accumulation of DNA breaks, as indicated by increased γH2AX staining.[7] Furthermore, ZZW-115 treatment has been shown to reduce the SUMOylation of several proteins involved in the DDR, suggesting a novel mechanism by which NUPR1 inhibition impairs DNA repair.[7][10]
Caption: ZZW-115 sensitizes cancer cells to genotoxic agents.
Regulation of Autophagy and Stress Granule Formation
NUPR1 is a key regulator of cellular stress responses, including autophagy and the formation of stress granules (SGs).[1][16] The KrasG12D mutation, common in pancreatic cancer, induces NUPR1 expression and promotes the formation of SGs, which are protective for cancer cells.[16][17] ZZW-115 has been shown to inhibit the formation of these NUPR1-dependent SGs, leading to apoptosis specifically in KrasG12D-expressing cells.[16]
Experimental Protocols
This section provides an overview of key experimental methodologies for studying the effects of ZZW-115.
Cell Viability Assay
Objective: To determine the half-maximal inhibitory concentration (IC50) of ZZW-115 in cancer cell lines.
Protocol:
Seed cancer cells in 96-well plates at an appropriate density and allow them to adhere overnight.
Prepare a serial dilution of ZZW-115 hydrochloride in the appropriate cell culture medium.
Remove the existing medium from the cells and add the medium containing different concentrations of ZZW-115 (ranging from 0 to 100 µM).[13] Include a vehicle control (e.g., 0.5% DMSO).[5]
Incubate the plates for 24, 48, or 72 hours at 37°C in a humidified incubator with 5% CO2.[6][13]
After the incubation period, assess cell viability using a suitable method, such as the CellTiter-Blue Viability Assay.[13]
Measure the fluorescence or absorbance according to the manufacturer's instructions.
Normalize the viability of treated cells to that of the untreated control cells.
Calculate the IC50 value by plotting the percentage of cell viability against the logarithm of the ZZW-115 concentration and fitting the data to a dose-response curve.
Caption: Workflow for a cell viability assay.
In Vivo Xenograft Studies
Objective: To evaluate the anti-tumor efficacy of ZZW-115 in a mouse model.
Protocol:
Subcutaneously inject a suspension of cancer cells (e.g., MiaPaCa-2) into the flank of immunodeficient mice (e.g., nude mice).[5][14]
Monitor tumor growth regularly by measuring tumor volume with calipers.
When tumors reach a predetermined size (e.g., 200 mm³), randomize the mice into treatment and control groups.[14]
Prepare ZZW-115 for injection in a suitable vehicle (e.g., 0.5% DMSO in physiologic serum).[5]
Administer ZZW-115 daily via intraperitoneal injection at various doses (e.g., 0.5, 1.0, 2.5, 5 mg/kg).[5][14] The control group receives vehicle only.
Continue treatment for a specified period (e.g., 30 days).[5][14]
Measure tumor volume every few days (e.g., every 5 days).[5]
At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., histology, immunohistochemistry).
Plot tumor growth curves and perform statistical analysis to compare the treatment groups with the control group.
Immunofluorescence for NUPR1 Localization
Objective: To visualize the effect of ZZW-115 on the subcellular localization of NUPR1.
Protocol:
Grow cancer cells on glass coverslips in a petri dish.
Treat the cells with ZZW-115 (e.g., 5 µM for 6 hours) or vehicle control.[7]
Fix the cells with a suitable fixative (e.g., 4% paraformaldehyde).
Permeabilize the cells with a detergent-based buffer (e.g., 0.1% Triton X-100 in PBS).
Block non-specific antibody binding with a blocking solution (e.g., 5% BSA in PBS).
Incubate the cells with a primary antibody against NUPR1.
Wash the cells to remove unbound primary antibody.
Incubate the cells with a fluorescently labeled secondary antibody.
Mount the coverslips on microscope slides with a mounting medium containing a nuclear counterstain (e.g., DAPI).
Visualize the cells using a fluorescence microscope and capture images.
Analyze the images to determine the percentage of cells with nuclear versus cytoplasmic NUPR1 staining.[7]
Conclusion
ZZW-115 hydrochloride is a promising anti-cancer agent that targets the stress-response protein NUPR1. Its unique mechanism of inhibiting NUPR1 nuclear translocation leads to multiple downstream anti-tumor effects, including the induction of both apoptosis and necroptosis, and sensitization to conventional chemotherapies. The data presented in this guide, along with the detailed experimental protocols, provide a solid foundation for researchers and drug development professionals to further investigate the therapeutic potential of ZZW-115 and the broader strategy of NUPR1 inhibition in oncology.
ZZW-115 Hydrochloride: An In-Depth Technical Guide to Necroptosis Induction in Tumor Cells
For Researchers, Scientists, and Drug Development Professionals This technical guide provides a comprehensive overview of the mechanism of action of ZZW-115 hydrochloride, a potent inhibitor of the nuclear protein 1 (NUP...
Author: BenchChem Technical Support Team. Date: December 2025
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the mechanism of action of ZZW-115 hydrochloride, a potent inhibitor of the nuclear protein 1 (NUPR1), in inducing necroptosis in tumor cells. This document synthesizes key findings on its efficacy, signaling pathways, and provides detailed experimental protocols for researchers in oncology and drug development.
Core Concepts: ZZW-115 Hydrochloride and Necroptosis
ZZW-115 hydrochloride is a small molecule inhibitor of NUPR1, a stress-inducible protein often overexpressed in various cancers, including pancreatic ductal adenocarcinoma (PDAC)[1]. By targeting NUPR1, ZZW-115 disrupts cancer cell homeostasis, leading to a dual mechanism of cell death: apoptosis and, significantly, necroptosis[1][2][3]. Necroptosis is a form of programmed necrosis that, unlike apoptosis, is caspase-independent and involves the sequential activation of Receptor-Interacting Protein Kinase 1 (RIPK1), RIPK3, and Mixed Lineage Kinase Domain-Like (MLKL) pseudokinase.
Quantitative Data Summary
The anti-cancer activity of ZZW-115 has been quantified across various tumor cell lines. The following tables summarize the key efficacy data.
Table 1: In Vitro Cytotoxicity of ZZW-115 Hydrochloride
Significant tumor size reduction, in some cases becoming unmeasurable[2]
Signaling Pathways of ZZW-115 Hydrochloride-Induced Necroptosis
ZZW-115 hydrochloride initiates a cascade of events culminating in tumor cell death. The primary mechanism involves the inhibition of NUPR1, leading to endoplasmic reticulum (ER) stress and subsequent mitochondrial dysfunction. This is characterized by a decrease in ATP production and an overproduction of reactive oxygen species (ROS), which are critical triggers for both apoptosis and necroptosis.
The involvement of the canonical necroptosis pathway is inferred from studies where the RIPK1 inhibitor, Necrostatin-1 (Nec-1), was shown to rescue cancer cells from ZZW-115-induced cell death.
Below are diagrams illustrating the proposed signaling pathway and a general experimental workflow.
Caption: Proposed Signaling Pathway of ZZW-115 Induced Necroptosis.
Caption: General Experimental Workflow for Studying ZZW-115 Effects.
Experimental Protocols
Detailed methodologies for key experiments are provided below. These are generalized protocols and may require optimization for specific cell lines and experimental conditions.
Cell Viability Assay
This protocol is adapted for a 96-well plate format.
Materials:
Tumor cell line of interest
Complete culture medium
ZZW-115 hydrochloride stock solution (in DMSO)
96-well tissue culture plates
CellTiter-Blue® Cell Viability Reagent (Promega) or Crystal Violet solution
Procedure:
Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate overnight.
Prepare serial dilutions of ZZW-115 hydrochloride in complete culture medium.
Remove the overnight culture medium and add 100 µL of the ZZW-115 dilutions to the respective wells. Include vehicle control (DMSO) wells.
Incubate for the desired time period (e.g., 24, 48, or 72 hours).
For CellTiter-Blue®:
Add 20 µL of CellTiter-Blue® Reagent to each well.
Incubate for 1-4 hours at 37°C.
Record fluorescence at 560/590 nm using a microplate reader.
For Crystal Violet:
Gently wash the cells with PBS.
Fix the cells with 10% formalin for 15 minutes.
Stain with 0.5% crystal violet solution for 20 minutes.
Wash thoroughly with water and air dry.
Solubilize the stain with 10% acetic acid.
Measure absorbance at 570 nm.
Calculate cell viability as a percentage of the vehicle-treated control.
LDH Cytotoxicity Assay for Necroptosis
This assay measures the release of lactate (B86563) dehydrogenase (LDH) from damaged cells, an indicator of necroptosis.
Materials:
Treated cell culture supernatants
LDH Cytotoxicity Assay Kit (e.g., from Promega, Thermo Fisher Scientific, or Cayman Chemical)
96-well flat-bottom plates
Procedure:
Culture and treat cells with ZZW-115 hydrochloride as described in the cell viability assay. Include positive controls for maximum LDH release (e.g., cells treated with a lysis buffer provided in the kit).
After the incubation period, centrifuge the plate at 250 x g for 4 minutes to pellet any detached cells.
Carefully transfer 50 µL of the cell culture supernatant to a new 96-well flat-bottom plate.
Prepare the LDH reaction mixture according to the manufacturer's instructions.
Add 50 µL of the reaction mixture to each well containing the supernatant.
Incubate at room temperature for 30 minutes, protected from light.
Add 50 µL of the stop solution provided in the kit to each well.
Measure the absorbance at 490 nm using a microplate reader.
Calculate the percentage of LDH release relative to the positive control.
Western Blotting
This protocol is for the analysis of protein expression and phosphorylation.
Materials:
Treated cell pellets
RIPA lysis buffer with protease and phosphatase inhibitors
BCA Protein Assay Kit
SDS-PAGE gels and running buffer
Transfer buffer and PVDF membranes
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
Lyse the treated cell pellets in RIPA buffer on ice.
Determine the protein concentration of the lysates using a BCA assay.
Denature 20-40 µg of protein per sample by boiling in Laemmli buffer.
Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
Block the membrane in blocking buffer for 1 hour at room temperature.
Incubate the membrane with the primary antibody (dilutions typically range from 1:500 to 1:2000) overnight at 4°C.
Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody (dilution typically 1:2000 to 1:5000) for 1 hour at room temperature.
Wash the membrane again with TBST.
Detect the protein bands using an ECL reagent and an imaging system.
Immunofluorescence
This protocol is for visualizing the subcellular localization of proteins.
Materials:
Cells grown on coverslips
4% paraformaldehyde (PFA) for fixation
0.1% Triton X-100 for permeabilization
Blocking solution (e.g., 5% BSA in PBS)
Primary antibodies
Fluorophore-conjugated secondary antibodies
DAPI for nuclear staining
Mounting medium
Procedure:
Seed cells on coverslips in a multi-well plate and treat with ZZW-115 hydrochloride.
Wash the cells with PBS and fix with 4% PFA for 15 minutes.
Permeabilize the cells with 0.1% Triton X-100 for 10 minutes.
Block with blocking solution for 1 hour.
Incubate with the primary antibody (dilutions typically 1:100 to 1:500) overnight at 4°C.
Wash with PBS and incubate with the fluorophore-conjugated secondary antibody (dilution typically 1:500) for 1 hour at room temperature, protected from light.
Counterstain the nuclei with DAPI for 5 minutes.
Mount the coverslips onto microscope slides using a mounting medium.
Visualize the cells using a fluorescence or confocal microscope.
Conclusion
ZZW-115 hydrochloride represents a promising therapeutic agent that induces tumor cell death through a dual mechanism of apoptosis and necroptosis. Its action as a NUPR1 inhibitor leads to mitochondrial dysfunction, a key event that triggers these cell death pathways. The data presented in this guide underscore the potent anti-cancer activity of ZZW-115 in both in vitro and in vivo models. The provided experimental protocols offer a framework for researchers to further investigate the intricate mechanisms of ZZW-115 and to explore its potential in pre-clinical and clinical settings. Further research is warranted to fully elucidate the direct interactions between NUPR1 inhibition and the core necroptotic machinery.
ZZW-115 Hydrochloride: A Technical Guide to its Pro-Apoptotic Activity
For Researchers, Scientists, and Drug Development Professionals Abstract ZZW-115 hydrochloride is a potent small molecule inhibitor of Nuclear Protein 1 (NUPR1), a stress-responsive protein implicated in cancer progressi...
Author: BenchChem Technical Support Team. Date: December 2025
For Researchers, Scientists, and Drug Development Professionals
Abstract
ZZW-115 hydrochloride is a potent small molecule inhibitor of Nuclear Protein 1 (NUPR1), a stress-responsive protein implicated in cancer progression and therapeutic resistance. This technical guide delves into the core mechanisms by which ZZW-115 hydrochloride induces apoptosis in cancer cells, providing a comprehensive overview of the underlying signaling pathways, quantitative data from key experiments, and detailed experimental protocols. The information presented herein is intended to equip researchers and drug development professionals with the critical knowledge required to effectively study and potentially harness the therapeutic potential of ZZW-115.
Introduction
Nuclear Protein 1 (NUPR1) is a multifunctional protein that is overexpressed in a variety of malignancies, including pancreatic ductal adenocarcinoma (PDAC). It plays a crucial role in orchestrating pro-survival mechanisms in cancer cells, including the suppression of apoptosis. ZZW-115 hydrochloride has emerged as a promising anti-cancer agent that selectively targets NUPR1, thereby disrupting its function and inducing cancer cell death. This compound has been shown to induce both apoptosis and necroptosis, making it a particularly interesting candidate for overcoming drug resistance in cancer therapy.
Mechanism of Action: Induction of Apoptosis
ZZW-115 hydrochloride exerts its pro-apoptotic effects primarily through the inhibition of NUPR1. This inhibition triggers a cascade of events culminating in programmed cell death. The core mechanism involves the disruption of mitochondrial function, leading to a metabolic shift and the activation of apoptotic signaling pathways.
NUPR1 Inhibition
ZZW-115 binds to NUPR1 with a dissociation constant (Kd) of approximately 2.1 μM.[1][2][3] This binding event is believed to interfere with the ability of NUPR1 to regulate its downstream targets, which are critical for cell survival and stress adaptation.
Mitochondrial Dysfunction
A key consequence of NUPR1 inhibition by ZZW-115 is the induction of mitochondrial dysfunction. This is characterized by:
Decreased ATP Production: Treatment with ZZW-115 leads to a significant reduction in intracellular ATP levels.[4][5] This energy crisis is a critical trigger for apoptosis.
Increased Reactive Oxygen Species (ROS) Production: ZZW-115 treatment results in the overproduction of mitochondrial ROS.[1][3][5][6] The accumulation of ROS induces oxidative stress, which can damage cellular components and activate apoptotic pathways.
Activation of Caspases
The mitochondrial dysfunction and oxidative stress induced by ZZW-115 ultimately lead to the activation of the caspase cascade, a hallmark of apoptosis. Specifically, ZZW-115 treatment has been shown to significantly increase the activity of caspase-3/7, key executioner caspases responsible for dismantling the cell.[1][3][4][5]
Signaling Pathway
The pro-apoptotic signaling pathway initiated by ZZW-115 hydrochloride is multifaceted. The following diagram illustrates the key events leading from NUPR1 inhibition to apoptosis.
ZZW-115 induced apoptosis signaling pathway.
Quantitative Data
The cytotoxic and pro-apoptotic effects of ZZW-115 hydrochloride have been quantified in various cancer cell lines.
Table 1: IC50 Values of ZZW-115 Hydrochloride in Cancer Cell Lines
Table 2: Induction of Apoptosis and Necroptosis in MiaPaCa-2 Cells
Treatment
Caspase-3/7 Activity (Fold Change vs. Control)
LDH Release (Fold Change vs. Control)
ZZW-115 (10 µM)
4.90 ± 0.37
3.25 ± 0.28
Data represents a significant increase in both apoptosis (caspase activity) and necroptosis (LDH release) upon ZZW-115 treatment.[4]
Experimental Protocols
The following are detailed methodologies for key experiments used to characterize the pro-apoptotic effects of ZZW-115 hydrochloride.
Cell Viability Assay
This protocol is used to determine the cytotoxic effects of ZZW-115.
Experimental workflow for cell viability assay.
Methodology:
Cell Plating: Seed cancer cells in 96-well plates at an appropriate density.
Incubation: Allow cells to adhere and grow for 24 hours in a humidified incubator at 37°C and 5% CO2.
Treatment: Add ZZW-115 hydrochloride at various concentrations (e.g., 0-100 μM) to the cell media.
Incubation: Incubate the treated cells for an additional 24 or 72 hours.
Reagent Addition: Add a cell viability reagent, such as CellTiter-Blue.
Incubation: Incubate for a period specified by the manufacturer (e.g., 3 hours).
Measurement: Measure the fluorescence or absorbance according to the reagent's protocol to quantify cell viability.
Caspase-3/7 Activity Assay
This assay quantifies the activation of executioner caspases, a key indicator of apoptosis.
Methodology:
Cell Treatment: Treat cells with ZZW-115 as described in the cell viability protocol.
Lysis: Lyse the cells using a buffer compatible with the caspase activity assay kit.
Substrate Addition: Add a luminogenic or fluorogenic substrate for caspase-3/7 to the cell lysate.
Incubation: Incubate at room temperature for the time specified in the kit protocol.
Measurement: Measure the luminescence or fluorescence to determine caspase-3/7 activity.
Lactate Dehydrogenase (LDH) Release Assay
This assay measures the release of LDH from damaged cells, an indicator of necroptosis or late apoptosis.
Methodology:
Cell Treatment: Treat cells with ZZW-115 as described previously.
Supernatant Collection: Collect the cell culture supernatant.
Reaction Mixture: Prepare a reaction mixture containing the LDH substrate according to the assay kit instructions.
Incubation: Add the collected supernatant to the reaction mixture and incubate.
Measurement: Measure the absorbance at the appropriate wavelength to quantify LDH release.
Western Blotting
Western blotting can be used to analyze the expression levels of key apoptotic proteins.
Methodology:
Protein Extraction: Lyse ZZW-115-treated and control cells in RIPA buffer and quantify protein concentration.
Electrophoresis: Separate 25 µg of protein lysate per sample on an acrylamide (B121943) gel.[4]
Transfer: Transfer the separated proteins to a nitrocellulose membrane.
Blocking: Block the membrane to prevent non-specific antibody binding.
Primary Antibody Incubation: Incubate the membrane with primary antibodies against target proteins (e.g., cleaved caspase-3, PARP) overnight at 4°C.[4]
Secondary Antibody Incubation: Incubate with an HRP-conjugated secondary antibody for 1 hour.[4]
Detection: Use an ECL detection system to visualize the protein bands.[4]
Conclusion
ZZW-115 hydrochloride is a potent NUPR1 inhibitor that effectively induces apoptosis in cancer cells through a mechanism involving mitochondrial dysfunction and caspase activation. Its ability to also induce necroptosis suggests a potential advantage in overcoming resistance to conventional pro-apoptotic drugs. The data and protocols presented in this guide provide a solid foundation for further research into the therapeutic applications of ZZW-115 and the development of novel anti-cancer strategies targeting the NUPR1 pathway.
ZZW-115 Hydrochloride: A Technical Guide to its Ferroptosis Induction Pathway
For Researchers, Scientists, and Drug Development Professionals This technical guide provides an in-depth overview of the novel NUPR1 inhibitor, ZZW-115 hydrochloride, and its role in inducing ferroptosis, a unique iron-...
Author: BenchChem Technical Support Team. Date: December 2025
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the novel NUPR1 inhibitor, ZZW-115 hydrochloride, and its role in inducing ferroptosis, a unique iron-dependent form of programmed cell death. This document details the underlying signaling pathways, presents quantitative data from key studies, and provides comprehensive experimental protocols for researchers in the field.
Introduction to ZZW-115 Hydrochloride and Ferroptosis
ZZW-115 hydrochloride is a potent and specific small molecule inhibitor of Nuclear Protein 1 (NUPR1), a stress-inducible protein often overexpressed in various cancers, including pancreatic ductal adenocarcinoma (PDAC) and hepatocellular carcinoma (HCC).[1][2] Initially recognized for its ability to induce necroptosis and apoptosis, recent studies have elucidated a critical role for ZZW-115 in triggering ferroptosis, offering a promising new avenue for cancer therapy.[1][3]
Ferroptosis is characterized by the iron-dependent accumulation of lipid reactive oxygen species (ROS) and subsequent cell death.[4] This process is distinct from other forms of cell death and is often initiated by the inhibition of key antioxidant systems, such as the glutathione (B108866) (GSH)/glutathione peroxidase 4 (GPX4) axis.[4]
Core Mechanism of Action: ZZW-115 Induced Ferroptosis
ZZW-115 exerts its pro-ferroptotic effects primarily through the inhibition of NUPR1.[1] This inhibition leads to a cascade of events culminating in mitochondrial dysfunction and lipid peroxidation, the hallmarks of ferroptosis. The cell death induced by ZZW-115 can be rescued by the specific ferroptosis inhibitor, ferrostatin-1 (Fer-1), and other ROS-scavenging agents, confirming the ferroptotic nature of this process.[1]
Signaling Pathway of ZZW-115-Induced Ferroptosis
The pathway begins with ZZW-115 inhibiting NUPR1, which in turn downregulates the expression of key mitochondrial biogenesis regulator, TFAM.[1][5] This leads to mitochondrial morphological changes, network disorganization, and metabolic dysfunction.[1][5] The dysfunctional mitochondria become a major source of ROS. Concurrently, ZZW-115 treatment leads to a collapse of the antioxidant defense system, characterized by a loss of activity of enzymes in the GSH- and GPX-dependent pathways.[1][4] This combination of increased ROS production and decreased antioxidant capacity results in the accumulation of hydroperoxidized lipids, leading to membrane damage and ultimately, ferroptotic cell death.[1][4]
Caption: ZZW-115 hydrochloride induces ferroptosis by inhibiting NUPR1.
Quantitative Data Summary
The following tables summarize the key quantitative findings from studies on ZZW-115 hydrochloride and its effects on cancer cells.
Table 1: In Vitro Cytotoxicity of ZZW-115 Hydrochloride
CellTiter-Blue® Cell Viability Assay reagent (Promega) or similar
Plate reader
Procedure:
Seed cells in a 96-well plate at a density of 5,000 cells/well and allow them to adhere overnight.
Prepare serial dilutions of ZZW-115 hydrochloride in complete growth medium. For rescue experiments, co-treat with Fer-1 (1 µM), Z-VAD-FMK (20 µM), or Nec-1 (40 µM).[1]
Replace the medium in the wells with the drug-containing medium. Include a vehicle control (DMSO).
Incubate the plates for 24, 48, or 72 hours at 37°C in a 5% CO2 incubator.[1]
Add the CellTiter-Blue® reagent to each well according to the manufacturer's instructions and incubate for 1-4 hours.
Measure the fluorescence at the appropriate wavelength using a plate reader.
Calculate cell viability as a percentage of the vehicle-treated control.
Measurement of Reactive Oxygen Species (ROS)
Objective: To quantify the levels of intracellular and mitochondrial ROS following ZZW-115 treatment.
Materials:
Cancer cell lines
ZZW-115 hydrochloride
Ferrostatin-1 (Fer-1)
CellROX™ Green Reagent (for total ROS)
MitoSOX™ Red Mitochondrial Superoxide Indicator (for mitochondrial ROS)
Flow cytometer
Procedure:
Treat cells with the indicated concentrations of ZZW-115 in the presence or absence of 1 µM Fer-1 for 72 hours.[1]
Harvest the cells and wash them with PBS.
Stain the cells with CellROX™ Green and MitoSOX™ Red reagents according to the manufacturer's protocols.
Analyze the stained cells using a flow cytometer to measure the fluorescence intensity, which is proportional to the amount of ROS.
Lipid Peroxidation Assay
Objective: To measure the accumulation of lipid hydroperoxides, a key indicator of ferroptosis.
Materials:
Cancer cell lines
ZZW-115 hydrochloride
Lipid Peroxidation (MDA) Assay Kit (e.g., from Abcam)
Plate reader
Procedure:
Treat cells with ZZW-115 at various concentrations for a specified time (e.g., 72 hours).
Harvest the cells and lyse them according to the assay kit protocol.
React the cell lysate with the reagents provided in the kit to detect malondialdehyde (MDA), a byproduct of lipid peroxidation.[4]
Measure the absorbance or fluorescence at the recommended wavelength using a plate reader.
Calculate the concentration of MDA based on a standard curve.
Western Blot Analysis
Objective: To analyze the expression levels of key proteins involved in the ferroptosis pathway.
Materials:
Cancer cell lines
ZZW-115 hydrochloride
Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
Protein quantification assay (e.g., BCA assay)
SDS-PAGE gels and running buffer
Transfer buffer and PVDF membranes
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
Treat cells with ZZW-115 and lyse them to extract total protein.
Quantify the protein concentration.
Separate the protein lysates by SDS-PAGE and transfer them to a PVDF membrane.
Block the membrane and incubate with primary antibodies overnight at 4°C.
Wash the membrane and incubate with HRP-conjugated secondary antibodies.
Detect the protein bands using a chemiluminescent substrate and an imaging system.
Quantitative Real-Time PCR (qRT-PCR)
Objective: To measure the mRNA expression levels of genes involved in ferroptosis.
Materials:
Cancer cell lines
ZZW-115 hydrochloride
RNA extraction kit
cDNA synthesis kit
SYBR Green qPCR Master Mix
qRT-PCR instrument
Primers for target genes (e.g., GPX4, SLC7A11) and a housekeeping gene (e.g., GAPDH). Primer sequences for GPX4-F: 5′-CCTGGACAAGTACCGGGGCT-3′; GPX4-R: 5′-AAACCACACTCAGCGTATCG-3′; SLC7A11-F: 5′-CAGCTGTGGGCATAACTGTA-3′; SLC7A11-R: 5′-ATTGCTGTGAGCTTGCAAAA-3′.[4]
Procedure:
Treat cells with ZZW-115, then extract total RNA.
Synthesize cDNA from the extracted RNA.
Perform qRT-PCR using SYBR Green Master Mix and gene-specific primers.
Analyze the data using the ΔΔCt method to determine the relative fold change in gene expression.
Caption: General workflow for studying ZZW-115-induced ferroptosis.
Conclusion
ZZW-115 hydrochloride represents a promising therapeutic agent that effectively induces ferroptosis in cancer cells through the inhibition of NUPR1. Its mechanism of action, involving the disruption of mitochondrial function and the antioxidant system, provides a solid rationale for its further development as an anticancer drug. The experimental protocols detailed in this guide offer a framework for researchers to investigate ZZW-115 and other potential ferroptosis inducers.
ZZW-115 Hydrochloride: A Technical Guide to its Discovery, Synthesis, and Antineoplastic Mechanism
Abstract ZZW-115 hydrochloride is a novel and potent small-molecule inhibitor of the nuclear protein 1 (NUPR1), a stress-responsive protein implicated in cancer progression and therapeutic resistance. Developed through a...
Author: BenchChem Technical Support Team. Date: December 2025
Abstract
ZZW-115 hydrochloride is a novel and potent small-molecule inhibitor of the nuclear protein 1 (NUPR1), a stress-responsive protein implicated in cancer progression and therapeutic resistance. Developed through a ligand-based design strategy aimed at optimizing the antipsychotic agent trifluoperazine (B1681574) (TFP), ZZW-115 exhibits significant antitumor activity across a range of cancer cell lines, particularly in pancreatic ductal adenocarcinoma (PDAC) and hepatocellular carcinoma (HCC). This technical guide provides an in-depth overview of the discovery, synthesis, and multifaceted mechanism of action of ZZW-115, including its ability to induce programmed cell death through necroptosis, apoptosis, and ferroptosis. Detailed experimental protocols and quantitative data are presented to support its preclinical efficacy.
Discovery and Rationale
The discovery of ZZW-115 originated from efforts to improve the anticancer properties of trifluoperazine (TFP), which was identified as a binder of NUPR1 but exhibited significant central nervous system side effects[1]. NUPR1, an intrinsically disordered protein, is overexpressed in numerous cancers and plays a crucial role in tumor cell survival, proliferation, and resistance to therapy, making it an attractive therapeutic target[1][2].
A multidisciplinary approach combining computer modeling, chemical synthesis, and extensive biophysical and biochemical evaluations was employed to optimize the TFP scaffold[1][3]. This led to the generation of a family of TFP-derived compounds, from which ZZW-115 emerged as the most promising candidate due to its enhanced binding affinity for NUPR1 and superior anticancer activity[1][4].
Synthesis of ZZW-115 Hydrochloride
The synthesis of ZZW-115 involves a multi-step chemical process, starting from TFP-derived precursors. While the full synthetic route is proprietary, the final step to obtain the hydrochloride salt is well-documented.
General Synthesis of the Free Base
The core structure of ZZW-115 is synthesized through organic chemistry techniques, building upon the phenothiazine (B1677639) scaffold of TFP. This process involves the strategic modification of side chains to enhance the interaction with the NUPR1 protein[1]. The synthesis of the ZZW-115 free base resulted in a yield of 64%[1].
Formation of the Hydrochloride Salt
The hydrochloride salt of ZZW-115 is prepared to improve its solubility and stability for biological and preclinical studies[5]. The general procedure is as follows:
The synthesized ZZW-115 free base is completely dissolved in dichloromethane (B109758) (CH2Cl2) at room temperature (25°C)[1].
Anhydrous hydrogen chloride (HCl) gas is bubbled through the solution for approximately 5 minutes[1].
The solvent is then removed under reduced pressure (evaporation)[1].
The resulting residue, ZZW-115 hydrochloride, is purified by column chromatography to yield the final product with a purity of 99.88% and a yield of 99% for the salt formation step[1][6].
Quantitative Biological Data
The biological activity of ZZW-115 has been extensively characterized through various in vitro and in vivo studies. The following tables summarize the key quantitative data.
Table 1: In Vitro Binding Affinity and Cytotoxicity of ZZW-115
ZZW-115 exerts its anticancer effects through a multi-pronged mechanism centered on the inhibition of NUPR1. This leads to the induction of multiple forms of programmed cell death.
Inhibition of NUPR1 Nuclear Translocation
ZZW-115 binds to NUPR1 in a region that includes the amino acid threonine 68 (Thr68), which is located within the nuclear localization signal (NLS) of the protein[4][8]. This binding competitively inhibits the interaction of NUPR1 with importins, thereby preventing its translocation from the cytoplasm to the nucleus[4][8][9]. By sequestering NUPR1 in the cytoplasm, ZZW-115 inhibits its downstream nuclear functions that are critical for cancer cell survival and stress response[4][9].
Inhibition of NUPR1 Nuclear Translocation by ZZW-115.
Induction of Programmed Cell Death
ZZW-115 induces cancer cell death through at least three distinct, yet interconnected, pathways: necroptosis, apoptosis, and ferroptosis.
Necroptosis and Apoptosis: Treatment with ZZW-115 leads to a significant increase in lactate (B86563) dehydrogenase (LDH) release, a marker of necroptosis, and elevated caspase 3/7 activity, a hallmark of apoptosis[1][2][5]. The induction of both cell death pathways contributes to its potent antitumor effects[1][2]. The pan-caspase inhibitor Z-VAD-FMK can rescue apoptotic cell death, while Necrostatin-1 (Nec-1) can inhibit the necroptotic component[1].
Ferroptosis: ZZW-115 also induces ferroptosis, an iron-dependent form of cell death characterized by the accumulation of lipid hydroperoxides[10]. This is supported by the observation that the ferroptosis inhibitor ferrostatin-1 (Fer-1) can rescue ZZW-115-induced cell death[10].
Multi-modal Induction of Cell Death by ZZW-115.
Metabolic Disruption
A key consequence of ZZW-115 treatment is a significant disruption of cellular metabolism. It causes mitochondrial metabolism failure, leading to a decrease in ATP production and an overproduction of reactive oxygen species (ROS)[1][2][7]. This metabolic stress is a central driver of the subsequent cell death pathways.
Sensitization to Genotoxic Agents
By inhibiting NUPR1, ZZW-115 also hampers the DNA damage response (DDR) and DNA repair processes in cancer cells[4]. This suggests that ZZW-115 could be used in combination with genotoxic agents to enhance their therapeutic efficacy[4][9].
Experimental Protocols
The following are detailed methodologies for key experiments used to characterize the activity of ZZW-115 hydrochloride.
Cell Viability Assay
This protocol is used to determine the IC50 values of ZZW-115 in various cancer cell lines.
Cell Seeding: Plate cancer cells in 96-well plates at an appropriate density and allow them to adhere for 24 hours[6].
Compound Treatment: Prepare serial dilutions of ZZW-115 hydrochloride (e.g., from 0 to 100 µM) in fresh cell culture medium[5][6]. Replace the existing medium with the medium containing different concentrations of ZZW-115[6].
Incubation: Incubate the plates for 24, 48, or 72 hours at 37°C in a humidified atmosphere with 5% CO2[5][6].
Viability Assessment: Add a cell viability reagent, such as CellTiter-Blue (Promega), to each well and incubate for a specified time (e.g., 3 hours) according to the manufacturer's instructions[6].
Data Acquisition: Measure the fluorescence or absorbance using a plate reader.
Data Analysis: Normalize the results to untreated control cells and calculate the IC50 values using appropriate software (e.g., GraphPad Prism).
Necroptosis and Apoptosis Assays
These assays are performed to quantify the induction of different cell death pathways.
Cell Treatment: Seed cells in appropriate culture plates and treat with ZZW-115 (e.g., 3 or 5 µM) for 24 hours. Include untreated controls[1]. For mechanism validation, co-treat with Z-VAD-FMK (e.g., 20 µM) to inhibit apoptosis or Nec-1 (e.g., 40 µM) to inhibit necroptosis[1].
Necroptosis (LDH Release Assay):
Collect the cell culture supernatant.
Measure the LDH activity in the supernatant using a commercially available LDH cytotoxicity assay kit, following the manufacturer's protocol.
Lyse the remaining cells to determine the maximum LDH release.
Calculate the percentage of LDH release relative to the maximum release.
Apoptosis (Caspase 3/7 Activity Assay):
Lyse the treated and control cells.
Measure the caspase 3/7 activity in the cell lysates using a luminescent or fluorescent caspase assay kit, following the manufacturer's instructions.
Normalize the caspase activity to the protein concentration of the lysate.
Measurement of ATP Production
This protocol assesses the impact of ZZW-115 on cellular energy metabolism.
Cell Treatment: Treat a panel of cancer cell lines with ZZW-115 (e.g., 3 or 5 µM) for 24 hours[1].
ATP Measurement: Use a commercial ATP assay kit (e.g., CellTiter-Glo) to measure the intracellular ATP levels.
Data Analysis: Lyse the cells and measure the luminescence, which is proportional to the ATP concentration. Normalize the ATP levels to the number of cells or protein concentration.
Measurement of Reactive Oxygen Species (ROS)
This protocol quantifies the generation of ROS following ZZW-115 treatment.
Cell Treatment: Treat cells with ZZW-115 for the desired time.
Staining: Incubate the cells with a ROS-sensitive fluorescent probe, such as CellROX or MitoSOX Red, according to the manufacturer's protocol[10].
Flow Cytometry: Harvest the cells, wash them with phosphate-buffered saline (PBS), and analyze the fluorescence intensity by flow cytometry to quantify ROS production[10].
Experimental Workflow for ZZW-115 Evaluation.
Conclusion
ZZW-115 hydrochloride represents a significant advancement in the development of targeted therapies against stress-response pathways in cancer. Its well-defined synthesis, potent NUPR1 inhibitory activity, and multi-modal mechanism of inducing programmed cell death underscore its potential as a promising therapeutic agent. The detailed data and protocols presented in this guide provide a solid foundation for further research and development of ZZW-115 and other NUPR1 inhibitors for the treatment of various malignancies. The lack of observed neurological side effects in preclinical models further enhances its translational potential.
A Technical Guide to ZZW-115 Hydrochloride: Targeting the NUPR1-Mediated Cellular Stress Response
For Researchers, Scientists, and Drug Development Professionals This technical guide provides an in-depth analysis of ZZW-115 hydrochloride, a potent and selective inhibitor of the Nuclear Protein 1 (NUPR1). NUPR1 is a s...
Author: BenchChem Technical Support Team. Date: December 2025
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth analysis of ZZW-115 hydrochloride, a potent and selective inhibitor of the Nuclear Protein 1 (NUPR1). NUPR1 is a stress-induced, intrinsically disordered protein that is overexpressed in numerous cancers and plays a critical role in orchestrating pro-survival mechanisms under cellular stress.[1][2][3][4] ZZW-115 represents a promising therapeutic agent by disrupting these survival pathways, leading to cancer cell death. This document details its mechanism of action, impact on cellular stress responses, and summarizes key quantitative data and experimental protocols from preclinical studies.
Core Mechanism of Action: Inhibition of NUPR1
ZZW-115 was developed as a derivative of trifluoperazine (B1681574) (TFP) to enhance anticancer activity and reduce neurological side effects.[1][2] Its primary mechanism involves direct binding to NUPR1.
Binding Affinity: ZZW-115 exhibits a strong affinity for NUPR1, with a dissociation constant (Kd) of approximately 2.1 μM.[5][6][7][8][9]
Inhibition of Nuclear Translocation: ZZW-115 binds to the threonine residue at position 68 (Thr68) within the Nuclear Localization Signal (NLS) region of NUPR1.[2][10][11][12] This binding competitively inhibits the interaction between NUPR1 and importin proteins, which are necessary for its transport from the cytoplasm into the nucleus.[2][11][12][13] By preventing nuclear translocation, ZZW-115 effectively sequesters NUPR1 in the cytoplasm and perinuclear area, blocking its nuclear functions essential for cancer cell survival under stress.[2][12][13]
The inhibition of NUPR1 function by ZZW-115 hydrochloride triggers a cascade of events that culminates in profound cellular stress and metabolic failure, leading to cell death through multiple pathways.
2.1 Induction of Mitochondrial Dysfunction
A primary consequence of ZZW-115 treatment is a severe mitochondrial metabolism failure.[1][14] This is characterized by:
Decreased ATP Production: Treatment with ZZW-115 leads to a significant drop in intracellular ATP levels.[1][5][7] In control MiaPaCa-2 cells, ATP levels can decrease by over 50%, while cells resistant to the drug maintain their ATP content.[3]
Increased Reactive Oxygen Species (ROS): The compound causes an overproduction of mitochondrial ROS.[1][5][7][15] This oxidative stress is a key driver of subsequent cell death pathways, including ferroptosis.[8][10]
Reduced Oxidative Phosphorylation (OXPHOS): ZZW-115 treatment is associated with a strong reduction in OXPHOS metabolism.[1][10][11]
2.2 Activation of Multiple Cell Death Pathways
ZZW-115 is unique in its ability to induce cell death via several programmed mechanisms simultaneously, making it a robust anticancer agent.[2]
Necroptosis and Apoptosis: The compound induces both necroptotic and apoptotic cell death.[1][2][5][7][8] This dual effect is concentration-dependent and has been observed across numerous pancreatic cancer cell lines.[1][7] The induction of necroptosis and apoptosis is evidenced by significantly increased LDH release and caspase 3/7 activity, respectively.[1][2][7]
Ferroptosis: ZZW-115 also triggers ferroptosis, an iron-dependent form of cell death characterized by the accumulation of lipid hydroperoxides.[8][10] This is a result of ROS overproduction combined with the collapse of the cell's antioxidant defense system, including the downregulation of key regulators like GPX4.[10][11] The ferroptosis inhibitor Ferrostatin-1 (Fer-1) can rescue cells from ZZW-115-induced death, confirming this mechanism.[10][11]
2.3 Sensitization to Genotoxic Agents
By inhibiting NUPR1's nuclear functions, ZZW-115 can sensitize cancer cells to DNA-damaging agents.[13][16][17] NUPR1 is involved in the DNA damage response (DDR), and its inhibition impairs these repair pathways, potentially by reducing the SUMOylation of key DDR proteins.[16][18] This suggests a synergistic potential for ZZW-115 in combination therapies.
Caption: Downstream effects of NUPR1 inhibition by ZZW-115.
Quantitative Data Presentation
Table 1: In Vitro Efficacy of ZZW-115 Hydrochloride
Cell Line(s)
Cancer Type
Parameter
Value (µM)
Incubation Time
HepG2
Hepatocarcinoma
IC50
0.42
24-72 hours
SaOS-2
Osteosarcoma
IC50
7.75
24-72 hours
Panel of 11 PDAC lines
Pancreatic
IC50 Range
0.84 - 4.93
72 hours
Panel of 16 other lines
Various (Glioblastoma, etc.)
IC50 Range
0.25 - 7.75
Not Specified
MiaPaCa-2 (Control)
Pancreatic
IC50
2.90
Not Specified
MiaPaCa-2 (Resistant)
Pancreatic
IC50
20.7
Not Specified
| N/A | N/A | Kd (Binding Affinity) | 2.1 | N/A |
Data sourced from references:[1][3][5][7][8][9][15]
Table 2: In Vivo Efficacy of ZZW-115 Hydrochloride
Animal Model
Xenograft
Dosing
Duration
Outcome
Nude Mice
MiaPaCa-2 (Pancreatic)
0.5 - 5 mg/kg/day
30 days
Dose-dependent tumor growth inhibition and regression.
| C57BL/6 Mice | Panc02 (Pancreatic) | 5 mg/kg/day | 30 days | Tumor size became almost unmeasurable. |
Cell Plating: Seed cells (e.g., Panc-1, MiaPaCa-2) in 96-well plates and allow them to adhere for 24 hours.[15]
Treatment: Supplement the media with ZZW-115 hydrochloride at desired concentrations (e.g., 0-100 μM).[5][7][15]
Incubation: Incubate the plates for a specified period (e.g., 24, 48, or 72 hours).[5][7][15]
Viability Estimation: Add a viability reagent such as CellTiter-Blue (Promega) or perform a crystal violet staining assay.[3][15]
Data Analysis: Measure absorbance or luminescence according to the reagent manufacturer's protocol. Normalize the results to untreated control cells to determine percent viability and calculate IC50 values.[15]
Caption: General workflow for a cell viability experiment.
4.2 Apoptosis and Necroptosis Assays
Cell Culture and Treatment: Treat cells with ZZW-115 (e.g., 3 or 5 µM) for a specified time (e.g., 24 hours).[1]
Necroptosis (LDH Release): Collect the cell culture supernatant. Measure the activity of lactate (B86563) dehydrogenase (LDH) released from damaged cells using a commercially available kit.[1][2][5][7]
Apoptosis (Caspase 3/7 Activity): Lyse the remaining cells and measure the activity of caspase 3 and 7 using a luminescent or fluorescent substrate-based assay.[1][2][5][7]
Flow Cytometry (Optional): For further confirmation, stain treated cells with Annexin V and Propidium Iodide (PI) and analyze via flow cytometry to distinguish between viable, early apoptotic, late apoptotic, and necrotic cells.[1]
4.3 In Vivo Xenograft Tumor Model
Cell Implantation: Subcutaneously or orthotopically implant human cancer cells (e.g., MiaPaCa-2) into immunocompromised mice (e.g., nude mice).[1][5]
Tumor Growth: Allow tumors to grow to a palpable size (e.g., 200 mm³).[1]
Treatment Administration: Randomize mice into control (vehicle) and treatment groups. Administer ZZW-115 daily via injection at specified doses (e.g., 0.5, 1.0, 2.5, 5 mg/kg).[1][9]
Monitoring: Measure tumor volume regularly (e.g., every 5 days) for the duration of the study (e.g., 30 days). Monitor animal weight and general health.[1]
Data Analysis: Compare tumor growth curves between control and treated groups to assess antitumor efficacy.[1]
4.4 ROS Measurement
Cell Treatment: Incubate cells with ZZW-115 at the desired concentrations and for the specified duration (e.g., 72 hours).[10][11]
Staining: Add ROS-sensitive fluorescent probes such as CellROX (for general ROS) or MitoSOX Red (for mitochondrial superoxide).[10][11]
Analysis: Analyze the stained cells using flow cytometry to quantify the fluorescence intensity, which is proportional to the amount of ROS.[10][11]
Conclusion
ZZW-115 hydrochloride is a novel and potent NUPR1 inhibitor that disrupts the cellular stress response in cancer cells through a multifaceted mechanism. By preventing the nuclear translocation of NUPR1, it triggers severe mitochondrial dysfunction, characterized by ATP depletion and ROS overproduction. This metabolic collapse initiates concurrent cell death via apoptosis, necroptosis, and ferroptosis, presenting a formidable barrier to the development of treatment resistance. Preclinical data demonstrates significant in vitro and in vivo anticancer activity across a range of tumor types, particularly pancreatic cancer. The ability of ZZW-115 to also sensitize cells to genotoxic agents further highlights its potential as a cornerstone for future combination cancer therapies.
Application Notes: In Vitro Cell Viability Assay for ZZW-115 Hydrochloride
For Researchers, Scientists, and Drug Development Professionals Introduction ZZW-115 hydrochloride is a potent and selective small-molecule inhibitor of the Src homology 2-containing protein tyrosine phosphatase 2 (SHP2)...
Author: BenchChem Technical Support Team. Date: December 2025
For Researchers, Scientists, and Drug Development Professionals
Introduction
ZZW-115 hydrochloride is a potent and selective small-molecule inhibitor of the Src homology 2-containing protein tyrosine phosphatase 2 (SHP2). SHP2 is a non-receptor protein tyrosine phosphatase that is ubiquitously expressed and plays a crucial role in mediating cellular signaling.[1] It is a key component of the RAS-MAPK signaling pathway, which is frequently dysregulated in various human cancers.[2][3] SHP2 modulates signaling downstream of receptor tyrosine kinases (RTKs) and has been found to be hyperactivated in several cancers, including gastric carcinoma, glioblastoma, and breast cancer.[2] By inhibiting SHP2, ZZW-115 disrupts these oncogenic signaling pathways, leading to reduced cancer cell proliferation and tumor growth.[4] This makes ZZW-115 a compelling candidate for cancer therapy.
These application notes provide a detailed protocol for assessing the in vitro efficacy of ZZW-115 hydrochloride by measuring its effect on the viability of cancer cell lines. The CellTiter-Glo® Luminescent Cell Viability Assay is presented here as a robust and sensitive method for this purpose. The assay quantifies ATP, an indicator of metabolically active cells, to determine the number of viable cells in culture.[5]
Opaque-walled 96-well plates suitable for luminescence readings
Luminometer
2. Reagent Preparation
ZZW-115 Hydrochloride Stock Solution (10 mM): Dissolve ZZW-115 hydrochloride in DMSO to create a 10 mM stock solution. Mix thoroughly by vortexing. Store aliquots at -20°C or -80°C to avoid repeated freeze-thaw cycles.
CellTiter-Glo® Reagent: Prepare the reagent according to the manufacturer's instructions.[6] Equilibrate the buffer and lyophilized substrate to room temperature before reconstitution.[6]
3. Experimental Procedure
Cell Seeding:
Harvest and count cells that are in the logarithmic growth phase.
Dilute the cell suspension in complete culture medium to the desired seeding density (typically 2,000–10,000 cells per well, to be optimized for each cell line).
Dispense 100 µL of the cell suspension into each well of an opaque-walled 96-well plate.
Include control wells containing medium without cells for background luminescence measurement.[7]
Incubate the plate for 24 hours at 37°C in a 5% CO2 incubator to allow cells to attach.
Compound Treatment:
Prepare serial dilutions of the 10 mM ZZW-115 stock solution in complete culture medium to achieve the desired final concentrations (e.g., a range from 0.1 nM to 100 µM).
Carefully remove the medium from the wells and add 100 µL of the medium containing the various concentrations of ZZW-115. Include a vehicle control group (medium with the same percentage of DMSO used for the highest drug concentration).
Incubate the plate for the desired treatment period (e.g., 72 hours) at 37°C in a 5% CO2 incubator.
Cell Viability Measurement:
After the incubation period, remove the plate from the incubator and allow it to equilibrate to room temperature for approximately 30 minutes.
Add a volume of prepared CellTiter-Glo® Reagent equal to the volume of cell culture medium in each well (100 µL of reagent to 100 µL of medium).[5][7]
Place the plate on an orbital shaker for 2 minutes to induce cell lysis and mix the contents.
Allow the plate to incubate at room temperature for 10 minutes to stabilize the luminescent signal.[5]
Measure the luminescence of each well using a luminometer.
Experimental Workflow
Caption: Workflow for ZZW-115 hydrochloride cell viability assay.
Data Presentation and Analysis
Calculate Percent Viability:
Subtract the average background luminescence (medium-only wells) from all experimental readings.
Normalize the data to the vehicle-treated control wells, which represent 100% viability.
Plot the Percent Viability against the logarithm of the ZZW-115 concentration.
Use a non-linear regression analysis (e.g., log(inhibitor) vs. response -- variable slope) to fit a dose-response curve and calculate the IC50 value.
Table 1: Example Data Summary for ZZW-115 Hydrochloride IC50 Values
Cell Line
Tissue of Origin
Key Mutation
IC50 (nM)
KYSE-520
Esophageal Cancer
N/A
Value
NCI-H358
Lung Cancer
KRAS G12C
Value
PANC-1
Pancreatic Cancer
KRAS G12D
Value
User Cell Line 1
Specify
Specify
Value
| User Cell Line 2 | Specify | Specify | Value |
Mechanism of Action: SHP2 Signaling Pathway
SHP2 is a critical positive regulator of the RAS-MAPK signaling cascade, which is activated by various RTKs. Upon ligand binding, RTKs dimerize and autophosphorylate, creating docking sites for adaptor proteins like Grb2. SHP2 is recruited to these signaling complexes and dephosphorylates specific regulatory sites, ultimately leading to the activation of RAS and the downstream MAPK (ERK) pathway, which promotes cell proliferation, survival, and differentiation.[3] ZZW-115 inhibits the phosphatase activity of SHP2, thereby blocking this signal transmission and suppressing tumor cell growth.[4]
Caption: ZZW-115 inhibits the SHP2-mediated RAS/MAPK pathway.
Application Notes and Protocols: ZZW-115 Hydrochloride in Cell Culture
For Researchers, Scientists, and Drug Development Professionals These application notes provide a comprehensive guide to utilizing ZZW-115 hydrochloride, a potent inhibitor of Nuclear Protein 1 (NUPR1), in cell culture e...
Author: BenchChem Technical Support Team. Date: December 2025
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to utilizing ZZW-115 hydrochloride, a potent inhibitor of Nuclear Protein 1 (NUPR1), in cell culture experiments. This document outlines the effective concentrations of ZZW-115 across various cancer cell lines and details the protocols for assessing its cellular effects.
Introduction
ZZW-115 hydrochloride is a small molecule inhibitor of NUPR1, a stress-induced protein implicated in cancer progression and therapeutic resistance. By targeting NUPR1, ZZW-115 has been shown to induce multiple forms of programmed cell death, including apoptosis, necroptosis, and ferroptosis, in a range of cancer cell types.[1][2][3][4] These characteristics make ZZW-115 a promising candidate for anticancer drug development. The protocols herein describe methods to quantify the cytotoxic and metabolic effects of ZZW-115 hydrochloride in vitro.
Mechanism of Action
ZZW-115 hydrochloride exerts its anticancer effects by binding to NUPR1, thereby inhibiting its nuclear translocation and downstream pro-survival functions.[5][6] This inhibition leads to mitochondrial dysfunction, characterized by a decrease in ATP production and an overproduction of reactive oxygen species (ROS).[4][7] The subsequent cellular stress triggers apoptosis, necroptosis, and ferroptosis, leading to cancer cell death.[1][2][3][8]
ZZW-115 Hydrochloride Mechanism of Action.
Quantitative Data: Effective Concentrations of ZZW-115 Hydrochloride
The effective concentration of ZZW-115 hydrochloride varies among different cancer cell lines. The following tables summarize the reported 50% inhibitory concentrations (IC50) and other effective doses for various in vitro assays.
Table 1: IC50 Values of ZZW-115 Hydrochloride in Various Cancer Cell Lines (72-hour treatment)
The following are detailed protocols for key experiments to assess the efficacy of ZZW-115 hydrochloride in cell culture.
General Experimental Workflow.
Cell Viability Assay (MTT Assay)
This protocol measures the metabolic activity of cells as an indicator of cell viability.
Materials:
Cells of interest
ZZW-115 hydrochloride
96-well tissue culture plates
Complete culture medium
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)
Microplate reader
Procedure:
Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete culture medium.
Incubate the plate at 37°C in a humidified 5% CO2 incubator for 24 hours to allow for cell attachment.
Prepare serial dilutions of ZZW-115 hydrochloride in complete culture medium.
Remove the medium from the wells and add 100 µL of the ZZW-115 hydrochloride dilutions to the respective wells. Include vehicle control wells (medium with DMSO).
Incubate the plate for the desired treatment period (e.g., 24, 48, or 72 hours).
Add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.
After incubation, add 100 µL of solubilization solution to each well.
Measure the absorbance at 570 nm using a microplate reader.
Cytotoxicity Assay (LDH Release Assay)
This assay quantifies lactate (B86563) dehydrogenase (LDH) released from damaged cells into the culture medium as a measure of cytotoxicity.
Materials:
Cells treated with ZZW-115 hydrochloride as in the viability assay.
LDH cytotoxicity assay kit
96-well plate
Microplate reader
Procedure:
Following treatment with ZZW-115 hydrochloride, carefully collect the cell culture supernatant from each well.
Follow the manufacturer's instructions for the LDH cytotoxicity assay kit. Typically, this involves transferring a portion of the supernatant to a new 96-well plate and adding the reaction mixture provided in the kit.
Incubate the plate at room temperature for the time specified in the kit protocol (usually 30 minutes), protected from light.
Measure the absorbance at the recommended wavelength (e.g., 490 nm) using a microplate reader.
Calculate the percentage of LDH release relative to a positive control (lysed cells).
Apoptosis Assays
A. Caspase 3/7 Activity Assay
This assay measures the activity of caspase-3 and -7, key executioner caspases in apoptosis.
Materials:
Cells treated with ZZW-115 hydrochloride in a 96-well plate.
Caspase-Glo® 3/7 Assay System or similar luminescent caspase activity kit.
Luminometer.
Procedure:
After the desired treatment period, remove the plate from the incubator and allow it to equilibrate to room temperature.
Prepare the Caspase-Glo® 3/7 reagent according to the manufacturer's instructions.
Add 100 µL of the prepared reagent to each well of the 96-well plate containing the cells.
Mix the contents of the wells by gently shaking the plate on an orbital shaker for 30 seconds.
Incubate the plate at room temperature for 1 to 2 hours, protected from light.
Measure the luminescence of each well using a luminometer.
B. Annexin V/Propidium Iodide (PI) Staining
This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.
Materials:
Cells treated with ZZW-115 hydrochloride.
Annexin V-FITC (or other fluorochrome) Apoptosis Detection Kit.
1X Binding Buffer.
Propidium Iodide (PI) solution.
Flow cytometer.
Procedure:
Harvest cells (including supernatant for suspension cells) and wash them with cold PBS.
Centrifuge the cells at 300 x g for 5 minutes and discard the supernatant.
Resuspend the cell pellet in 1X Binding Buffer to a concentration of 1 x 10^6 cells/mL.
Transfer 100 µL of the cell suspension (1 x 10^5 cells) to a flow cytometry tube.
Add 5 µL of Annexin V-FITC and 5 µL of PI solution to the cell suspension.
Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
Add 400 µL of 1X Binding Buffer to each tube.
Analyze the cells by flow cytometry within one hour of staining.
Reactive Oxygen Species (ROS) Detection
A. Mitochondrial ROS (MitoSOX Red)
This assay specifically measures superoxide (B77818) production in the mitochondria of live cells.
Materials:
Cells treated with ZZW-115 hydrochloride.
MitoSOX™ Red mitochondrial superoxide indicator.
HBSS (Hank's Balanced Salt Solution) or other appropriate buffer.
Flow cytometer or fluorescence microscope.
Procedure:
Prepare a 5 µM working solution of MitoSOX Red in HBSS.
After treatment with ZZW-115, remove the culture medium and wash the cells once with warm HBSS.
Add the MitoSOX Red working solution to the cells and incubate for 10-30 minutes at 37°C, protected from light.
Wash the cells three times with warm HBSS.
For flow cytometry, harvest the cells and resuspend them in HBSS for analysis. For microscopy, observe the cells directly.
B. Cellular ROS (CellROX Green/Deep Red)
This assay measures overall cellular ROS levels.
Materials:
Cells treated with ZZW-115 hydrochloride.
CellROX® Green or Deep Red Reagent.
Complete culture medium or PBS.
Flow cytometer or fluorescence microscope.
Procedure:
Prepare a 5 µM working solution of CellROX reagent in complete medium or PBS.
Add the CellROX working solution directly to the cells in culture (after ZZW-115 treatment) and incubate for 30 minutes at 37°C.
Wash the cells three times with PBS.
Analyze the cells using a flow cytometer or fluorescence microscope.
ATP Content Measurement
This assay quantifies the amount of intracellular ATP as an indicator of cell health and metabolic activity.
Materials:
Cells treated with ZZW-115 hydrochloride in a 96-well plate.
ATP detection assay kit (e.g., CellTiter-Glo® Luminescent Cell Viability Assay).
Luminometer.
Procedure:
Follow the protocol for the chosen ATP detection kit. Generally, this involves adding a reagent that lyses the cells and provides the necessary components for a luciferase-based reaction.
After adding the reagent, incubate the plate as recommended by the manufacturer (typically 10-30 minutes at room temperature).
Measure the luminescence using a luminometer. The luminescent signal is proportional to the amount of ATP present.
This assay provides a detailed profile of mitochondrial function by measuring the oxygen consumption rate (OCR).
Materials:
Seahorse XF Analyzer.
Seahorse XF Cell Culture Microplates.
Seahorse XF Calibrant solution.
Seahorse XF Base Medium supplemented with glucose, pyruvate, and glutamine.
Seahorse XF Cell Mito Stress Test Kit (containing Oligomycin, FCCP, and Rotenone/Antimycin A).
Procedure:
Seed cells in a Seahorse XF Cell Culture Microplate and allow them to adhere overnight.
Treat cells with ZZW-115 hydrochloride for the desired duration.
On the day of the assay, hydrate (B1144303) the sensor cartridge with Seahorse XF Calibrant and incubate at 37°C in a non-CO2 incubator.
Replace the culture medium in the cell plate with pre-warmed Seahorse XF Assay Medium and incubate at 37°C in a non-CO2 incubator for 1 hour.
Load the injector ports of the sensor cartridge with Oligomycin, FCCP, and Rotenone/Antimycin A according to the manufacturer's protocol.
Place the cell plate in the Seahorse XF Analyzer and initiate the Mito Stress Test protocol.
The analyzer will measure basal OCR and the response to the sequential injection of the metabolic modulators.
Analyze the data to determine key parameters of mitochondrial function, including basal respiration, ATP-linked respiration, maximal respiration, and spare respiratory capacity.
Disclaimer
These protocols provide a general framework. Researchers should optimize conditions such as cell seeding density, reagent concentrations, and incubation times for their specific cell lines and experimental setup. Always refer to the manufacturer's instructions for specific assay kits. For research use only. Not for use in diagnostic procedures.
Application Notes and Protocols for Caspase-3/7 Activity Assay with ZZW-115 Hydrochloride
For Researchers, Scientists, and Drug Development Professionals These application notes provide a detailed protocol for measuring Caspase-3/7 activity in cancer cell lines treated with ZZW-115 hydrochloride, a potent inh...
Author: BenchChem Technical Support Team. Date: December 2025
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed protocol for measuring Caspase-3/7 activity in cancer cell lines treated with ZZW-115 hydrochloride, a potent inhibitor of the nuclear protein 1 (NUPR1). This document outlines the mechanism of action of ZZW-115, a step-by-step experimental workflow, and representative data.
Introduction to ZZW-115 Hydrochloride
ZZW-115 hydrochloride is a small molecule inhibitor of NUPR1, a stress-responsive protein that is overexpressed in various cancers and contributes to tumor progression and therapeutic resistance.[1][2] ZZW-115 exerts its anticancer effects by inducing programmed cell death through both apoptosis and necroptosis.[1][3][4][5] Mechanistically, ZZW-115 binds to NUPR1, inhibiting its nuclear translocation.[6] This disruption of NUPR1 function leads to a cascade of events including mitochondrial metabolism failure, characterized by decreased ATP production and an overproduction of reactive oxygen species (ROS), ultimately culminating in cancer cell death.[3][7] The induction of apoptosis by ZZW-115 can be quantitatively measured by assessing the activity of key executioner caspases, namely Caspase-3 and Caspase-7.
Principle of the Caspase-3/7 Activity Assay
Caspase-3 and Caspase-7 are key executioner caspases in the apoptotic pathway. Their activation is a hallmark of apoptosis. Commercially available luminescent assays, such as the Caspase-Glo® 3/7 Assay, provide a sensitive and straightforward method to measure their combined activity. These assays typically utilize a proluminescent substrate containing the tetrapeptide sequence DEVD, which is a recognition motif for Caspase-3 and -7.[8] In the presence of active Caspase-3/7, the substrate is cleaved, releasing a substrate for luciferase (like aminoluciferin) that generates a luminescent signal. This signal is directly proportional to the amount of Caspase-3/7 activity in the sample.[8][9]
Signaling Pathway of ZZW-115 Induced Apoptosis
Caption: ZZW-115 inhibits NUPR1, leading to mitochondrial dysfunction and inducing apoptosis and necroptosis.
Experimental Protocols
Materials
Cancer cell line of interest (e.g., MiaPaCa-2 pancreatic cancer cells)
ZZW-115 hydrochloride
Complete cell culture medium
Phosphate-Buffered Saline (PBS)
96-well white-walled assay plates
Caspase-Glo® 3/7 Assay Kit (or equivalent)
Luminometer
Cell Seeding and Treatment
Culture cells in appropriate complete medium to ~70-80% confluency.
Trypsinize and count the cells.
Seed 10,000 cells per well in a 96-well white-walled plate in a final volume of 100 µL of complete medium.[2]
Allow the cells to adhere overnight in a 37°C, 5% CO2 incubator.
The next day, prepare serial dilutions of ZZW-115 hydrochloride in complete medium.
Carefully remove the medium from the wells and add 100 µL of the ZZW-115 dilutions to the respective wells. Include a vehicle control (e.g., DMSO) and untreated control wells.
Incubate the plate for 24 hours at 37°C and 5% CO2.[1][3]
Caspase-3/7 Activity Assay (using Caspase-Glo® 3/7 Assay as an example)
Equilibrate the Caspase-Glo® 3/7 Reagent and the 96-well plate containing the cells to room temperature.[9]
Prepare the Caspase-Glo® 3/7 Reagent according to the manufacturer's instructions.[9]
Add 100 µL of the prepared Caspase-Glo® 3/7 Reagent to each well.[9]
Mix the contents of the wells by gently shaking the plate on an orbital shaker for 30 seconds.
Incubate the plate at room temperature for 1 to 3 hours, protected from light.[9]
Measure the luminescence of each well using a plate-reading luminometer.
Experimental Workflow
Caption: Workflow for Caspase-3/7 activity assay after ZZW-115 treatment.
Data Presentation
The following table summarizes the quantitative data from a study investigating the effect of ZZW-115 on Caspase-3/7 activity in MiaPaCa-2 pancreatic cancer cells.
Data is presented as the approximate fold change based on published findings. For precise values, refer to the cited literature.
Conclusion
ZZW-115 hydrochloride is a promising anti-cancer agent that induces apoptosis in a variety of cancer cell lines. The Caspase-3/7 activity assay is a robust and reliable method for quantifying the pro-apoptotic effects of ZZW-115. The provided protocols and application notes offer a comprehensive guide for researchers to effectively utilize this assay in their studies of ZZW-115 and other NUPR1 inhibitors.
Application Notes and Protocols for ZZW-115 Hydrochloride Xenograft Mouse Model
For Researchers, Scientists, and Drug Development Professionals Introduction ZZW-115 hydrochloride is a potent and specific inhibitor of Nuclear Protein 1 (NUPR1), a stress-induced protein implicated in cancer progressio...
Author: BenchChem Technical Support Team. Date: December 2025
For Researchers, Scientists, and Drug Development Professionals
Introduction
ZZW-115 hydrochloride is a potent and specific inhibitor of Nuclear Protein 1 (NUPR1), a stress-induced protein implicated in cancer progression and therapeutic resistance.[1][2][3] By binding to NUPR1, ZZW-115 prevents its nuclear translocation, disrupting critical pathways essential for cancer cell survival under stress.[3] Preclinical studies have demonstrated that ZZW-115 induces tumor cell death through a dual mechanism of necroptosis and apoptosis, which is associated with mitochondrial metabolic failure, characterized by decreased ATP production and increased reactive oxygen species (ROS).[4][5][6] This compound has shown significant antitumor activity in various cancer models, including pancreatic ductal adenocarcinoma (PDAC) and hepatocellular carcinoma (HCC), making it a promising candidate for cancer therapy.[4][5][7]
These application notes provide a detailed protocol for establishing a xenograft mouse model to evaluate the in vivo efficacy of ZZW-115 hydrochloride.
Data Presentation
Table 1: In Vitro Efficacy of ZZW-115 Across Various Cancer Cell Lines
Cell Plating: Plate cancer cells in 96-well plates at an appropriate density and allow them to adhere for 24 hours.
Drug Treatment: Supplement the media with increasing concentrations of ZZW-115 hydrochloride (e.g., 0-100 µM).[8]
Incubation: Incubate the cells for an additional 24 or 72 hours.[8]
Viability Assessment: Estimate cell viability using a suitable reagent, such as CellTiter-Blue, following the manufacturer's protocol.[8]
Data Normalization: Normalize the viability of treated cells to that of untreated control cells.[8]
Xenograft Mouse Model Protocol
Animal Acclimatization: Acclimate immunocompromised mice (e.g., NMRI nude or BALB/c nude) for at least one week under standard laboratory conditions.[4][9]
Cell Preparation: Culture MiaPaCa-2 cells under standard conditions. On the day of inoculation, harvest the cells and resuspend them in a sterile, serum-free medium or a mixture with Matrigel.
Tumor Inoculation: Subcutaneously inject the prepared MiaPaCa-2 cells into the flank of each mouse.
Tumor Growth Monitoring: Monitor the mice regularly for tumor formation. Once tumors are palpable, measure their dimensions using calipers every 3-5 days and calculate the tumor volume (e.g., using the formula: Volume = (width² x length)/2).[4][9][10]
Group Allocation: Once the average tumor volume reaches approximately 200 mm³, randomly assign the mice to the different treatment groups.[4]
Drug Preparation and Administration: Prepare a stock solution of ZZW-115 hydrochloride and dilute it to the final desired concentrations (0.5, 1.0, 2.5, and 5 mg/kg) in the vehicle (0.5% DMSO in physiologic serum). Administer the corresponding treatment to each group daily via injection for 30 days.[1][4][10]
Monitoring and Endpoint: Continue to monitor tumor volume and the general health of the mice throughout the study. At the end of the treatment period, euthanize the mice and excise the tumors for further analysis (e.g., weighing, histology, or molecular analysis).
ZZW-115 Hydrochloride: In Vivo Application Notes and Protocols for Preclinical Research
For Researchers, Scientists, and Drug Development Professionals Abstract ZZW-115 hydrochloride is a potent and selective inhibitor of the nuclear protein 1 (NUPR1), a stress-induced protein implicated in the progression...
Author: BenchChem Technical Support Team. Date: December 2025
For Researchers, Scientists, and Drug Development Professionals
Abstract
ZZW-115 hydrochloride is a potent and selective inhibitor of the nuclear protein 1 (NUPR1), a stress-induced protein implicated in the progression and chemoresistance of various cancers.[1][2] Preclinical in vivo studies have demonstrated its significant antitumor activity, primarily through the induction of multiple regulated cell death pathways, including necroptosis, apoptosis, and ferroptosis.[3][4][5] This document provides a comprehensive overview of the in vivo dosage and administration of ZZW-115 hydrochloride, detailed experimental protocols from published studies, and a summary of its mechanism of action to guide researchers in designing their preclinical experiments.
In Vivo Dosage and Administration
ZZW-115 hydrochloride has been evaluated in several mouse xenograft models, demonstrating dose-dependent tumor regression. The following tables summarize the quantitative data from these studies.
Table 1: In Vivo Efficacy of ZZW-115 Hydrochloride in Pancreatic Cancer Xenograft Model
Animal Model
Cancer Cell Line
Dosage (mg/kg)
Administration Route
Dosing Schedule
Outcome
Reference
NMRI-Foxn1nu/Foxn1nu nude mice
MiaPaCa-2 (pancreatic)
0.5, 1.0, 2.5, 5
Injection
Daily for 30 days
Dose-dependent tumor growth inhibition. At 5 mg/kg, tumors stopped growing and their size decreased progressively, almost disappearing by the end of treatment.
ZZW-115 hydrochloride exerts its anticancer effects by binding to NUPR1, thereby inhibiting its nuclear translocation and downstream functions.[2][10] This inhibition triggers a cascade of events leading to cancer cell death.
Caption: ZZW-115 inhibits NUPR1, leading to mitochondrial dysfunction and cancer cell death.
Experimental Protocols
Protocol 1: Pancreatic Cancer Xenograft Mouse Model
This protocol is based on the methodology described in studies investigating the in vivo efficacy of ZZW-115 hydrochloride.[3][6]
1. Cell Culture:
Culture MiaPaCa-2 pancreatic cancer cells in appropriate media (e.g., DMEM supplemented with 10% fetal bovine serum and 1% penicillin-streptomycin) at 37°C in a humidified atmosphere with 5% CO2.
2. Animal Model:
Use female NMRI-Foxn1nu/Foxn1nu nude mice, 6-8 weeks old.
Acclimatize the animals for at least one week before the experiment.
3. Tumor Cell Implantation:
Harvest MiaPaCa-2 cells and resuspend them in a sterile phosphate-buffered saline (PBS) and Matrigel mixture (1:1 ratio).
Subcutaneously inject 5 x 10^6 cells in a volume of 100 µL into the right flank of each mouse.
4. Tumor Growth Monitoring:
Monitor tumor growth by measuring the tumor volume with calipers every 5 days.[3]
Calculate tumor volume using the formula: V = (length × width²) / 2.
When tumors reach a volume of approximately 200 mm³, randomize the mice into treatment and control groups (n=6 per group).[3]
5. Drug Preparation and Administration:
Prepare ZZW-115 hydrochloride stock solution in DMSO.
For daily administration, dilute the stock solution in a vehicle of 0.5% DMSO in physiologic serum.[3]
Administer ZZW-115 hydrochloride daily via intraperitoneal injection at the desired dosages (e.g., 0.5, 1.0, 2.5, 5 mg/kg).[3]
Administer the vehicle solution to the control group.
Continue to measure tumor volume every 5 days throughout the treatment period.[3]
At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., weight measurement, histological analysis, biomarker assessment).
Application Notes: Vehicle Selection and Preparation for In Vivo Studies of ZZW-115 Hydrochloride
Audience: Researchers, scientists, and drug development professionals. Introduction: ZZW-115 hydrochloride is a potent small molecule inhibitor of Nuclear Protein 1 (NUPR1), a stress-response protein implicated in variou...
Author: BenchChem Technical Support Team. Date: December 2025
Audience: Researchers, scientists, and drug development professionals.
Introduction:
ZZW-115 hydrochloride is a potent small molecule inhibitor of Nuclear Protein 1 (NUPR1), a stress-response protein implicated in various cancers[1][2][3][4]. By inhibiting NUPR1, ZZW-115 induces cancer cell death through both necroptosis and apoptosis, making it a promising candidate for anticancer therapy[4][5][6]. Successful in vivo evaluation of ZZW-115 hydrochloride hinges on the selection of an appropriate delivery vehicle. An ideal vehicle must solubilize the compound at the desired concentration, be non-toxic to the animal model, and ensure the stability and bioavailability of the drug. These application notes provide a summary of ZZW-115 hydrochloride's properties, recommended vehicle formulations based on published studies, and detailed protocols for their preparation and administration.
Physicochemical Properties of ZZW-115 Hydrochloride
Understanding the solubility profile of ZZW-115 hydrochloride is the first step in selecting a suitable vehicle. The hydrochloride salt form generally offers enhanced water solubility and stability compared to the free base[4][7][8].
ZZW-115 exerts its anticancer effects by targeting NUPR1, which leads to mitochondrial dysfunction and subsequent activation of programmed cell death pathways[5][6].
Caption: ZZW-115 mechanism of action pathway.
Recommended Vehicle Formulations for In Vivo Studies
Based on the high aqueous solubility of ZZW-115 hydrochloride and formulations used in preclinical studies, two primary vehicles are recommended. The choice depends on the desired concentration, route of administration, and study duration.
Formulation ID
Composition
Route of Admin.
Max Conc. (ZZW-115)
Suitability & Notes
Reference
VEHICLE-A
0.5% DMSO in physiologic serum (0.9% Saline)
Injection (IP, IV)
> 5 mg/kg dose
Preferred for injections. Simple, well-tolerated, and sufficient for the reported effective doses (0.5-5 mg/kg) given the compound's water solubility.
Protocol 1: Preparation of VEHICLE-A (0.5% DMSO in Saline)
This protocol is ideal for preparing ZZW-115 hydrochloride for intraperitoneal (IP) or intravenous (IV) injection at concentrations sufficient for doses up to 5 mg/kg.
Calculate Required Volumes: Determine the total volume of dosing solution needed. For example, to dose 10 mice (25 g each) at 5 mg/kg with a dosing volume of 10 mL/kg:
Total Volume needed = 0.25 mL/mouse * 10 mice = 2.5 mL. Prepare at least 3 mL to account for losses.
Prepare Stock Solution: Weigh the required amount of ZZW-115 hydrochloride (e.g., 1.5 mg for a 3 mL final volume at 0.5 mg/mL) into a sterile conical tube.
Dissolve in DMSO: Add a small, precise volume of DMSO to the powder. For a final concentration of 0.5% DMSO in 3 mL, this would be 15 µL (3000 µL * 0.005). Vortex thoroughly until the powder is completely dissolved.
Add Saline: Gradually add the sterile physiologic saline to reach the final volume (e.g., add 2.985 mL of saline). Vortex again to ensure a homogenous solution.
Sterilization (for IV use): For intravenous administration, the final solution must be sterile. Filter the solution through a 0.22 µm sterile syringe filter into a new sterile tube.
Storage: Use the formulation immediately. If short-term storage is necessary, keep it at 2-8°C, protected from light, but allow it to return to room temperature before administration.
Protocol 2: Preparation of VEHICLE-B (Co-Solvent System)
This formulation is suitable for oral gavage or for studies requiring a higher drug concentration. The order of addition is critical to prevent precipitation.
Materials:
ZZW-115 Hydrochloride powder
Dimethyl sulfoxide (DMSO)
Polyethylene glycol 300 (PEG300)
Tween® 80 (Polysorbate 80)
Sterile 0.9% Sodium Chloride solution (Saline)
Sterile conical tubes
Vortex mixer and sonicator bath
Procedure:
Calculate Component Volumes: For a 1 mL final solution of 10% DMSO, 40% PEG300, 5% Tween 80, and 45% Saline:
DMSO: 100 µL
PEG300: 400 µL
Tween 80: 50 µL
Saline: 450 µL
Dissolve Compound: Weigh the desired amount of ZZW-115 hydrochloride (e.g., 5 mg for a 5 mg/mL solution) into a sterile tube. Add the DMSO (100 µL) and vortex/sonicate until fully dissolved[3].
Add PEG300: Add the PEG300 (400 µL) to the DMSO solution and mix thoroughly until clear.
Add Tween 80: Add the Tween 80 (50 µL) and mix again until the solution is homogenous and clear.
Add Saline: Finally, add the saline (450 µL) dropwise while continuously vortexing to prevent the compound from precipitating. The final solution should be a clear, homogenous solution or a stable microemulsion.
Storage and Use: This formulation should be prepared fresh and used immediately for optimal results[9]. Before each administration, vortex vigorously to ensure homogeneity.
General In Vivo Study Workflow
A typical preclinical efficacy study using ZZW-115 hydrochloride in a xenograft mouse model follows a standardized workflow.
Caption: General experimental workflow for an in vivo study.
Protocol 3: General Procedure for Administration in Mice
All animal procedures must be approved by the institution's Animal Care and Use Committee (IACUC) and performed by trained personnel.
A. Intraperitoneal (IP) Injection:
Restraint: Manually restrain the mouse by scruffing the loose skin over the neck and shoulders.
Positioning: Turn the mouse so its head is pointing downwards to move the abdominal organs away from the injection site.
Injection: Using an appropriate-sized needle (e.g., 25-27G), insert the needle into either of the lower abdominal quadrants, avoiding the midline. Aspirate briefly to ensure the needle is not in the bladder or an intestine before injecting the calculated volume[13].
B. Oral Gavage:
Restraint: Restrain the mouse firmly, ensuring the head and neck are gently extended to create a straight path to the esophagus[14][15].
Needle Insertion: Use a sterile, ball-tipped gavage needle (e.g., 20-gauge for an adult mouse)[14]. Gently insert the needle into the side of the mouth and advance it along the roof of the mouth towards the esophagus.
Administration: The needle should pass smoothly without resistance. Once in the stomach, administer the solution slowly. If resistance is met at any point, withdraw and reposition. Never force the needle [14][15].
Removal: After administration, gently remove the needle along the same path.
ZZW-115 Hydrochloride: Application Notes and Protocols for 3D Tumor Spheroid Models
For Researchers, Scientists, and Drug Development Professionals These application notes provide a comprehensive guide for evaluating the efficacy of ZZW-115 hydrochloride, a potent NUPR1 inhibitor, in three-dimensional (...
Author: BenchChem Technical Support Team. Date: December 2025
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide for evaluating the efficacy of ZZW-115 hydrochloride, a potent NUPR1 inhibitor, in three-dimensional (3D) tumor spheroid models. 3D tumor spheroids offer a more physiologically relevant in vitro system compared to traditional 2D cell cultures, mimicking the complex microenvironment of solid tumors and providing a more accurate assessment of therapeutic response.
Introduction to ZZW-115 Hydrochloride
ZZW-115 hydrochloride is a small molecule inhibitor of Nuclear Protein 1 (NUPR1), a stress-induced protein overexpressed in various cancers, including pancreatic, liver, and lung cancer.[1][2][3][4] By targeting NUPR1, ZZW-115 has been shown to induce cancer cell death through a dual mechanism of necroptosis and apoptosis.[1][2][5][6] This is associated with mitochondrial dysfunction, characterized by a decrease in ATP production and an overproduction of reactive oxygen species (ROS).[5][6][7][8] ZZW-115 has demonstrated significant antitumor activity in various cancer cell lines and in vivo xenograft models.[1][5][6][7][9] The hydrochloride salt form of ZZW-115 generally offers enhanced water solubility and stability, making it suitable for in vitro and in vivo studies.[7]
Data Presentation
Table 1: In Vitro 2D IC50 Values for ZZW-115
The following table summarizes the half-maximal inhibitory concentration (IC50) values of ZZW-115 in various cancer cell lines, providing a baseline for dose-range selection in 3D spheroid experiments.
Table 2: Hypothetical ZZW-115 Hydrochloride Efficacy in 3D Tumor Spheroid Models
This table presents hypothetical data illustrating the expected dose-dependent effect of ZZW-115 hydrochloride on the viability of 3D tumor spheroids derived from pancreatic (PANC-1) and hepatocellular carcinoma (HepG2) cell lines after 72 hours of treatment.
Cell Line
Treatment
Concentration (µM)
Spheroid Diameter (µm, % of Control)
Cell Viability (%, ATP Assay)
PANC-1
Vehicle Control
0
100 ± 5.2
100 ± 4.5
ZZW-115 HCl
1
92 ± 4.8
85 ± 5.1
ZZW-115 HCl
5
75 ± 6.1
62 ± 6.3
ZZW-115 HCl
10
58 ± 5.5
41 ± 5.8
ZZW-115 HCl
25
40 ± 4.9
25 ± 4.2
HepG2
Vehicle Control
0
100 ± 6.0
100 ± 5.3
ZZW-115 HCl
0.5
95 ± 5.4
90 ± 4.9
ZZW-115 HCl
2.5
80 ± 6.3
70 ± 6.1
ZZW-115 HCl
5
65 ± 5.8
50 ± 5.5
ZZW-115 HCl
10
48 ± 5.1
32 ± 4.7
Experimental Protocols
Protocol for 3D Tumor Spheroid Formation
This protocol describes the generation of uniform tumor spheroids using the liquid overlay technique in ultra-low attachment plates.
Culture cancer cells in standard tissue culture flasks to 70-80% confluency.
Wash cells with PBS and detach using Trypsin-EDTA.
Neutralize trypsin with complete medium and collect the cell suspension.
Centrifuge the cell suspension at 200 x g for 5 minutes.
Resuspend the cell pellet in fresh complete medium and perform a cell count to determine viability.
Dilute the cell suspension to the desired seeding density (e.g., 2,000 to 5,000 cells per 100 µL).
Carefully dispense 100 µL of the cell suspension into each well of a 96-well ULA plate.
Centrifuge the plate at 150 x g for 5 minutes to facilitate cell aggregation.
Incubate the plate in a humidified incubator for 2-4 days to allow for spheroid formation. Monitor spheroid formation and compactness daily using an inverted microscope.
Protocol for ZZW-115 Hydrochloride Treatment of 3D Tumor Spheroids
Materials:
Established 3D tumor spheroids in a 96-well ULA plate
ZZW-115 hydrochloride stock solution (e.g., 10 mM in DMSO)
Complete cell culture medium
Vehicle control (e.g., DMSO)
Procedure:
Prepare a series of ZZW-115 hydrochloride dilutions in complete medium at 2X the final desired concentrations.
Include a vehicle control with the same final concentration of DMSO as the highest drug concentration.
Carefully remove 100 µL of conditioned medium from each well containing a spheroid.
Gently add 100 µL of the 2X ZZW-115 hydrochloride dilutions or vehicle control to the respective wells.
Incubate the plate for the desired treatment duration (e.g., 72 hours).
Protocol for Spheroid Viability Assessment (ATP-Based Assay)
This protocol utilizes a luminescent ATP-based assay (e.g., CellTiter-Glo® 3D) to quantify cell viability within the spheroids.
Materials:
Treated spheroids in a 96-well ULA plate
CellTiter-Glo® 3D Viability Assay reagent
Plate shaker
Luminometer
Procedure:
Remove the plate containing the treated spheroids from the incubator and allow it to equilibrate to room temperature for 30 minutes.
Add a volume of CellTiter-Glo® 3D reagent equal to the volume of cell culture medium in each well (e.g., 100 µL).
Mix the contents by placing the plate on an orbital shaker for 5 minutes to induce cell lysis.
Incubate the plate at room temperature for an additional 25 minutes to stabilize the luminescent signal.
Measure the luminescence using a plate-reading luminometer.
Calculate cell viability as a percentage of the vehicle-treated control.
Visualizations
Signaling Pathway of ZZW-115 Action
Caption: ZZW-115 hydrochloride inhibits NUPR1, leading to mitochondrial dysfunction and tumor cell death.
Experimental Workflow for 3D Spheroid Assay
Caption: Workflow for assessing ZZW-115 hydrochloride efficacy in 3D tumor spheroid models.
Logical Relationship of ZZW-115's Dual-Action Mechanism
Caption: ZZW-115 induces both necroptosis and apoptosis for enhanced tumor cell killing.
Application Notes and Protocols: Flow Cytometry Analysis of Apoptosis Induced by ZZW-115 Hydrochloride
For Researchers, Scientists, and Drug Development Professionals Introduction ZZW-115 hydrochloride is a potent small molecule inhibitor of Nuclear Protein 1 (NUPR1), a stress-induced protein often overexpressed in variou...
Author: BenchChem Technical Support Team. Date: December 2025
For Researchers, Scientists, and Drug Development Professionals
Introduction
ZZW-115 hydrochloride is a potent small molecule inhibitor of Nuclear Protein 1 (NUPR1), a stress-induced protein often overexpressed in various cancers, including pancreatic ductal adenocarcinoma (PDAC) and hepatocellular carcinoma (HCC).[1][2][3][4] ZZW-115 exerts its anticancer effects by inducing multiple forms of programmed cell death, primarily apoptosis and necroptosis.[1][2][3][4][5] Mechanistically, ZZW-115 has been shown to inhibit the nuclear translocation of NUPR1, leading to mitochondrial dysfunction, decreased ATP production, and an overproduction of reactive oxygen species (ROS).[1][2][6] This cascade of events ultimately triggers apoptotic and necroptotic pathways in cancer cells.[1][2]
Flow cytometry is a powerful technique for the quantitative analysis of apoptosis at the single-cell level.[7] The Annexin V/Propidium Iodide (PI) assay is a widely adopted method for detecting the stages of apoptosis.[8][9] Annexin V, a calcium-dependent phospholipid-binding protein, has a high affinity for phosphatidylserine (B164497) (PS), which is translocated from the inner to the outer leaflet of the plasma membrane during early apoptosis.[9] Propidium Iodide is a fluorescent nucleic acid intercalating agent that cannot cross the membrane of live or early apoptotic cells, but can stain the nucleus of late apoptotic and necrotic cells where membrane integrity is compromised. This dual-staining method allows for the differentiation of viable, early apoptotic, late apoptotic, and necrotic cell populations.
These application notes provide a detailed protocol for the analysis of ZZW-115 hydrochloride-induced apoptosis in cancer cell lines using Annexin V/PI staining followed by flow cytometry.
Mechanism of Action of ZZW-115
ZZW-115 targets NUPR1, disrupting its function and leading to cancer cell death. The proposed signaling pathway is as follows:
Caption: ZZW-115 signaling pathway leading to apoptosis and necroptosis.
Experimental Protocols
Materials
ZZW-115 hydrochloride
Cancer cell line of interest (e.g., MiaPaCa-2, HepG2)
Complete cell culture medium (e.g., DMEM with 10% FBS)
Phosphate-Buffered Saline (PBS), calcium and magnesium-free
Trypsin-EDTA or other cell dissociation reagents
Annexin V-FITC (or other fluorochrome conjugate) Apoptosis Detection Kit (containing Annexin V, Propidium Iodide, and Binding Buffer)
Flow cytometer
Flow cytometry tubes
Cell Culture and Treatment
Culture the selected cancer cell line in complete medium at 37°C in a humidified atmosphere with 5% CO2.
Seed cells in 6-well plates at a density that will allow them to reach 70-80% confluency at the time of treatment.
Prepare a stock solution of ZZW-115 hydrochloride in an appropriate solvent (e.g., DMSO or ethanol). Further dilute in complete culture medium to the desired final concentrations.
Treat the cells with varying concentrations of ZZW-115 hydrochloride (e.g., 0.5 µM, 1 µM, 5 µM, 10 µM) for a predetermined time (e.g., 24, 48, or 72 hours).[10] Include an untreated control (vehicle control).
Annexin V/PI Staining Protocol
This protocol is a general guideline and may need optimization based on the specific cell line and flow cytometer used.
Cell Harvesting:
For adherent cells, carefully collect the culture medium (which may contain detached apoptotic cells).
Wash the adherent cells once with PBS.
Add Trypsin-EDTA and incubate until cells detach.
Neutralize the trypsin with complete medium and combine with the collected supernatant from the first step.
For suspension cells, directly collect the cells.
Centrifuge the cell suspension at 300-400 x g for 5 minutes.
Discard the supernatant and wash the cells twice with cold PBS.
Staining:
Resuspend the cell pellet in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL.[11]
Transfer 100 µL of the cell suspension (~1 x 10^5 cells) to a flow cytometry tube.[8][11]
Add 5 µL of Annexin V-FITC to the cell suspension.
Gently vortex and incubate for 15 minutes at room temperature in the dark.[8][12]
Analyze the samples on a flow cytometer as soon as possible (preferably within 1 hour).[12]
Set up the flow cytometer with appropriate laser and filter settings for the chosen fluorochromes (e.g., FITC and PI).
Acquire data for at least 10,000 events per sample.[6]
Experimental Workflow
Caption: Workflow for analyzing ZZW-115 induced apoptosis.
Data Presentation and Interpretation
The data from the flow cytometry analysis can be visualized in a dot plot with Annexin V fluorescence on the x-axis and PI fluorescence on the y-axis. The plot is typically divided into four quadrants:
Q1 (Annexin V- / PI+): Necrotic cells
Q2 (Annexin V+ / PI+): Late apoptotic/necrotic cells
Q3 (Annexin V- / PI-): Live cells
Q4 (Annexin V+ / PI-): Early apoptotic cells
The percentage of cells in each quadrant should be recorded for each treatment condition.
Quantitative Data Summary
The following tables present hypothetical data to illustrate the dose-dependent and time-dependent effects of ZZW-115 on a cancer cell line.
Table 1: Dose-Dependent Effect of ZZW-115 on Apoptosis (24-hour treatment)
ZZW-115 Conc. (µM)
Live Cells (%) (Q3)
Early Apoptotic (%) (Q4)
Late Apoptotic/Necrotic (%) (Q2)
Necrotic (%) (Q1)
Total Apoptotic (%) (Q2+Q4)
0 (Control)
95.2 ± 2.1
2.5 ± 0.5
1.8 ± 0.4
0.5 ± 0.1
4.3 ± 0.9
0.5
85.6 ± 3.5
8.1 ± 1.2
4.3 ± 0.8
2.0 ± 0.5
12.4 ± 2.0
1.0
70.3 ± 4.2
15.4 ± 2.5
10.2 ± 1.9
4.1 ± 0.7
25.6 ± 4.4
5.0
45.1 ± 5.1
28.9 ± 3.8
22.5 ± 3.1
3.5 ± 0.6
51.4 ± 6.9
10.0
20.7 ± 4.8
35.2 ± 4.5
38.6 ± 5.2
5.5 ± 1.1
73.8 ± 9.7
Table 2: Time-Dependent Effect of ZZW-115 (5 µM) on Apoptosis
Treatment Time (hours)
Live Cells (%) (Q3)
Early Apoptotic (%) (Q4)
Late Apoptotic/Necrotic (%) (Q2)
Necrotic (%) (Q1)
Total Apoptotic (%) (Q2+Q4)
0
96.1 ± 1.9
2.1 ± 0.4
1.5 ± 0.3
0.3 ± 0.1
3.6 ± 0.7
12
78.4 ± 3.9
12.5 ± 2.1
6.8 ± 1.3
2.3 ± 0.6
19.3 ± 3.4
24
45.1 ± 5.1
28.9 ± 3.8
22.5 ± 3.1
3.5 ± 0.6
51.4 ± 6.9
48
15.8 ± 4.3
20.1 ± 3.5
55.4 ± 6.8
8.7 ± 1.5
75.5 ± 10.3
Note: The data presented are for illustrative purposes and actual results may vary depending on the cell line and experimental conditions.
Conclusion
The Annexin V/PI staining assay coupled with flow cytometry is a robust and reliable method to quantify the apoptotic effects of ZZW-115 hydrochloride on cancer cells. This protocol provides a framework for researchers to investigate the dose- and time-dependent induction of apoptosis by this promising NUPR1 inhibitor. Careful execution of the protocol and accurate data interpretation are crucial for understanding the therapeutic potential of ZZW-115.
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with ZZW-115 hydrochloride. Frequently Asked Que...
Author: BenchChem Technical Support Team. Date: December 2025
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with ZZW-115 hydrochloride.
Frequently Asked Questions (FAQs)
Q1: What is the primary target of ZZW-115 hydrochloride?
ZZW-115 is a selective inhibitor of Nuclear protein 1 (NUPR1).[1][2] It functions by competitively binding to the nuclear localization signal (NLS) region of NUPR1, which in turn blocks its translocation into the nucleus and disrupts its interactions with other essential molecular partners.[1]
Q2: What is the mechanism of action of ZZW-115?
ZZW-115 induces programmed cell death in cancer cells through a combination of apoptosis, necroptosis, and ferroptosis.[3][4][5][6][7] This is associated with mitochondrial dysfunction, characterized by decreased ATP production and increased generation of reactive oxygen species (ROS).[2][4][5]
Q3: What are the known mechanisms of resistance to ZZW-115?
Published studies using a ZZW-115 resistant pancreatic ductal adenocarcinoma (PDAC) cell line (Resistant(+) MiaPaCa-2) have identified several key resistance mechanisms:[1][8][9]
Increased NUPR1 Expression: Resistant cells exhibit significantly higher levels of NUPR1 mRNA and protein.[1][8][10]
Metabolic Reprogramming: Resistant cells can maintain their intracellular ATP levels when treated with ZZW-115, unlike their sensitive counterparts.[1] They also show heightened mitochondrial activity and an ability to maintain redox homeostasis.[1][9]
Activation of Survival Pathways: Transcriptomic analysis has revealed that resistant cells upregulate stress response and survival pathways, including the p53 and unfolded protein response (UPR) pathways.[1][8]
Increased Tolerance to Genotoxic Stress: Cells with acquired resistance to ZZW-115 demonstrate enhanced tolerance to DNA damage caused by genotoxic agents.[1]
Troubleshooting Guides
Problem 1: Reduced or loss of ZZW-115 efficacy in long-term cell culture experiments.
Possible Cause 1: Development of acquired resistance.
Troubleshooting Step:
Monitor NUPR1 expression: Regularly assess NUPR1 mRNA and protein levels in your cell lines using qPCR and Western blotting, respectively. A significant increase in NUPR1 expression may indicate the development of resistance.[1][10]
Assess cell viability: Compare the IC50 value of ZZW-115 in your long-term cultures to the parental cell line. A rightward shift in the dose-response curve suggests decreased sensitivity.
Metabolic analysis: Measure intracellular ATP levels in the presence and absence of ZZW-115. Resistant cells may not show the characteristic drop in ATP levels seen in sensitive cells.[1]
Possible Cause 2: Compound instability.
Troubleshooting Step:
Proper storage: Ensure ZZW-115 hydrochloride is stored as recommended by the supplier, typically at -20°C or -80°C in a desiccated environment.
Fresh solutions: Prepare fresh working solutions of ZZW-115 from a new stock for each experiment. Avoid repeated freeze-thaw cycles.
Problem 2: Inconsistent results in apoptosis or necroptosis assays.
Possible Cause 1: Suboptimal assay conditions.
Troubleshooting Step:
Time-course and dose-response: Perform a thorough time-course and dose-response experiment to determine the optimal concentration of ZZW-115 and incubation time for inducing cell death in your specific cell line.
Positive and negative controls: Always include appropriate positive controls (e.g., staurosporine (B1682477) for apoptosis) and vehicle-treated negative controls.
Assay selection: Consider using multiple assays to confirm the mode of cell death. For example, combine a caspase activity assay for apoptosis with an LDH release assay for necroptosis.[4][7]
Possible Cause 2: Cell line-specific differences.
Troubleshooting Step:
Baseline NUPR1 levels: Characterize the baseline expression of NUPR1 in your cell line, as this can influence sensitivity to ZZW-115.[4]
Literature review: Consult the literature for studies using ZZW-115 in similar cell line models to guide your experimental design.
Quantitative Data Summary
Table 1: In Vitro Efficacy of ZZW-115 in Various Cancer Cell Lines
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000 cells per well and incubate overnight.[9]
Treatment: Replace the medium with fresh medium containing various concentrations of ZZW-115 (e.g., 0-100 µM).[2][9]
Incubation: Incubate the plate for the desired time period (e.g., 24, 48, or 72 hours).[2]
Staining:
Remove the medium and gently wash the cells with PBS.
Add 100 µL of 0.5% crystal violet solution (in 20% methanol) to each well and incubate for 20 minutes at room temperature.
Wash the plate with water to remove excess stain.
Solubilization: Add 100 µL of 10% acetic acid to each well to solubilize the stain.
Measurement: Read the absorbance at 570 nm using a microplate reader.
Analysis: Normalize the viability of treated cells to that of untreated control cells.
2. RNA Extraction and RT-qPCR for NUPR1 Expression
Cell Lysis and RNA Extraction: Extract total RNA from cell pellets using a TRIzol-based method or a commercial RNA extraction kit according to the manufacturer's instructions.[9]
Reverse Transcription: Synthesize cDNA from the extracted RNA using a reverse transcription kit.[9]
qPCR:
Prepare a qPCR reaction mix containing cDNA template, forward and reverse primers for NUPR1 and a housekeeping gene (e.g., GAPDH, β-actin), and a suitable qPCR master mix.
Perform the qPCR reaction using a real-time PCR system.[9]
Analysis: Calculate the relative expression of NUPR1 using the ΔΔCt method, normalizing to the housekeeping gene.
3. Western Blotting for NUPR1 Protein Expression
Cell Lysis: Lyse cells in RIPA buffer supplemented with protease inhibitors.[9]
Protein Quantification: Determine the protein concentration of the lysates using a BCA or Bradford assay.
SDS-PAGE and Transfer:
Separate equal amounts of protein on an SDS-polyacrylamide gel.
Transfer the separated proteins to a PVDF or nitrocellulose membrane.
Immunoblotting:
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.
Incubate the membrane with a primary antibody against NUPR1 overnight at 4°C.[10]
Wash the membrane with TBST and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
Analysis: Quantify the band intensities and normalize to a loading control like β-actin.[10]
Technical Support Center: Overcoming ZZW-115 Hydrochloride Resistance
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering resistance to ZZW-115 hydrochloride in canc...
Author: BenchChem Technical Support Team. Date: December 2025
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering resistance to ZZW-115 hydrochloride in cancer cells.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action for ZZW-115 hydrochloride?
A1: ZZW-115 hydrochloride is a potent inhibitor of Nuclear Protein 1 (NUPR1), a stress-responsive protein often overexpressed in various cancers[1][2]. It competitively binds to the nuclear localization signal (NLS) region of NUPR1, preventing its translocation to the nucleus and disrupting its interactions with key molecular partners essential for cancer cell survival under stress[2][3]. This inhibition leads to cancer cell death primarily through a combination of necroptosis and apoptosis, which is associated with mitochondrial metabolism failure, characterized by decreased ATP production and increased reactive oxygen species (ROS)[1][4].
Q2: My cancer cell line is showing reduced sensitivity to ZZW-115. What is the likely mechanism of resistance?
A2: The primary mechanism of acquired resistance to ZZW-115 in cancer cells, particularly observed in pancreatic ductal adenocarcinoma (PDAC) models, is the significant overexpression of its target, NUPR1[2][5][6]. Resistant cells can exhibit substantially higher levels of NUPR1 mRNA and protein[2][7]. These resistant cells also undergo metabolic reprogramming, including increased mitochondrial activity and a greater ability to manage redox homeostasis, which contributes to a "reinforced survival" phenotype[2][5].
Q3: Is ZZW-115 resistance permanent?
A3: Studies have shown that ZZW-115 resistance can be partially reversible. When the selective pressure of the drug is removed from resistant cell lines, a reduction in NUPR1 mRNA expression has been observed, suggesting a degree of plasticity in the resistance mechanism[2][6][7]. However, some molecular and cellular adaptations may persist even after drug withdrawal[5].
Q4: Can ZZW-115 be used to sensitize cancer cells to other therapies?
A4: Yes, ZZW-115 has been shown to sensitize cancer cells to genotoxic agents. By inhibiting the nuclear translocation of NUPR1, ZZW-115 can impair the DNA damage response (DDR) in cancer cells, making them more susceptible to treatments like chemotherapy and radiation[8][9]. Specifically, it has been found to reduce the SUMOylation of several proteins involved in the DDR[8][10].
Troubleshooting Guide
Issue: Decreased efficacy of ZZW-115 in my cell line over time.
This is a common indication of acquired resistance. Here are some steps to investigate and potentially overcome this issue.
Step 1: Confirm Resistance and Characterize the Resistant Phenotype
Hypothesis: The cancer cells have developed resistance to ZZW-115, likely through the upregulation of NUPR1.
Recommendation: Perform a dose-response curve to compare the IC50 values of your resistant cell line with the parental, sensitive cell line. A significant shift in the IC50 indicates resistance. Concurrently, assess the NUPR1 expression levels at both the mRNA (via qPCR) and protein (via Western blot) levels.
Step 2: Investigate Potential Strategies to Overcome Resistance
Hypothesis 1: Combination therapy with genotoxic agents will re-sensitize cells to treatment.
Rationale: ZZW-115 inhibits the DNA damage response, which can create a synthetic lethality when combined with DNA-damaging agents[8][9].
Recommendation: Treat the ZZW-115-resistant cells with a combination of ZZW-115 and a genotoxic agent (e.g., 5-FU, oxaliplatin, or radiation). Assess cell viability and markers of apoptosis (e.g., cleaved caspase-3) and DNA damage (e.g., γH2AX)[8].
Hypothesis 2: A drug holiday (temporary withdrawal of ZZW-115) may partially restore sensitivity.
Rationale: Since ZZW-115 resistance is linked to the overexpression of NUPR1 and is partially reversible, removing the drug may lower NUPR1 levels[2][7].
Recommendation: Culture the resistant cells in a drug-free medium for several passages and then re-challenge them with ZZW-115. Monitor NUPR1 expression and cell viability to determine if sensitivity is restored.
Data Presentation
Table 1: Cytotoxicity of ZZW-115 in Sensitive vs. Resistant Pancreatic Cancer Cells
Cell Line
Treatment
Cytotoxicity (%)
Control MiaPaCa-2
4 µM ZZW-115 (24h)
70.69 ± 5.70
Resistant(+) MiaPaCa-2
4 µM ZZW-115 (24h)
10.93 ± 2.80
Data adapted from a study on ZZW-115 resistance in MiaPaCa-2 cells[2].
Table 2: NUPR1 mRNA Expression in Sensitive and Resistant Cells
Cell Line
Condition
NUPR1 mRNA Fold Change
Control MiaPaCa-2
Untreated
1.00 ± 0.25
Resistant(+) MiaPaCa-2
Untreated
19.65 ± 1.24
Control MiaPaCa-2
ZZW-115 Treated
4.98 ± 0.53
Resistant(-) MiaPaCa-2
ZZW-115 Treated
6.06 ± 0.69
Resistant(+) MiaPaCa-2
ZZW-115 Treated
17.45 ± 2.03
Data reflects the significant upregulation of NUPR1 in resistant cells[2].
Table 3: IC50 Values of ZZW-115 in Various Cancer Cell Lines
Cell Line
Cancer Type
IC50 (µM)
HepG2
Hepatocellular Carcinoma
0.42
ANOR
Pancreatic Ductal Adenocarcinoma
0.84
HN14
Pancreatic Ductal Adenocarcinoma
4.93
SaOS-2
Osteosarcoma
7.75
IC50 values demonstrate a range of sensitivities across different cancer types[4][11].
Experimental Protocols
Protocol 1: Generation of ZZW-115 Resistant Cancer Cell Lines
This protocol describes a method for inducing ZZW-115 resistance in a cancer cell line, such as MiaPaCa-2, through adaptive selection[2][5].
Initial Exposure: Culture MiaPaCa-2 cells in their standard growth medium. Expose the cells to an initial concentration of ZZW-115 that causes significant cell death.
Recovery: Once substantial cell death is observed, remove the drug-containing medium and replace it with fresh, drug-free medium to allow the surviving subpopulation to recover and repopulate.
Dose Escalation: After the cells have recovered, re-expose them to ZZW-115, potentially at a slightly increased concentration.
Cyclical Treatment: Repeat the cycles of exposure and recovery, progressively enriching the cell population for resistant variants.
Confirmation of Resistance: After several cycles, establish a resistant subpopulation (e.g., Resistant(+) MiaPaCa-2) and confirm the degree of resistance by comparing its IC50 value to the parental cell line.
Protocol 2: Western Blot for NUPR1 Protein Expression
This protocol is for assessing the protein levels of NUPR1 in sensitive versus resistant cells[2][7].
Cell Lysis: Collect cell pellets from both control and resistant cell lines. Lyse the cells in RIPA buffer (0.5 M Tris-HCl, pH 7.4, 1.5 M NaCl, 2.5% deoxycholic acid, 10% NP-40, 10 mM EDTA) containing protease inhibitors.
Protein Quantification: Determine the protein concentration of each lysate using a standard protein assay (e.g., BCA assay).
SDS-PAGE: Load equal amounts of protein (e.g., 25 µg) from each lysate onto an acrylamide (B121943) gel and separate the proteins by size via electrophoresis.
Protein Transfer: Transfer the separated proteins from the gel to a nitrocellulose or PVDF membrane.
Immunoblotting:
Block the membrane with a suitable blocking buffer (e.g., 5% non-fat milk in TBST) for 1 hour at room temperature.
Incubate the membrane with a primary antibody against NUPR1 overnight at 4°C.
Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
Use a loading control, such as beta-actin, to ensure equal protein loading.
Detection: Visualize the protein bands using an ECL detection system.
Visualizations
Caption: Mechanism of action of ZZW-115 in cancer cells.
Caption: Acquired resistance mechanism to ZZW-115.
Caption: Troubleshooting workflow for ZZW-115 resistance.
ZZW-115 Hydrochloride Off-Target Effects on hERG Channel: A Technical Support Resource
This technical support center provides researchers, scientists, and drug development professionals with essential information, troubleshooting guides, and frequently asked questions regarding the off-target effects of ZZ...
Author: BenchChem Technical Support Team. Date: December 2025
This technical support center provides researchers, scientists, and drug development professionals with essential information, troubleshooting guides, and frequently asked questions regarding the off-target effects of ZZW-115 hydrochloride on the human Ether-à-go-go-Related Gene (hERG) potassium channel. ZZW-115, a potent inhibitor of the nuclear protein 1 (NUPR1), has shown promise as an anti-cancer agent, particularly for pancreatic cancer.[1][2][3][4] However, its clinical development has been impeded by potential cardiotoxicity linked to its interaction with the hERG channel.[1][2][4][5] Understanding and mitigating this off-target effect is critical for the safe advancement of ZZW-115 and related compounds.
Frequently Asked Questions (FAQs)
Q1: What is the known off-target effect of ZZW-115 hydrochloride?
A1: The primary known off-target effect of ZZW-115 hydrochloride is the inhibition of the hERG potassium channel.[1][2][4] This channel plays a crucial role in the repolarization phase of the cardiac action potential.[1] Inhibition of the hERG channel can lead to a prolongation of the QT interval, a condition that increases the risk of life-threatening cardiac arrhythmias, such as Torsades de Pointes.[1]
Q2: What is the reported IC50 value for ZZW-115 inhibition of the hERG channel?
A2: A study utilizing the Predictor™ hERG Fluorescence Polarization assay reported an IC50 value of 2 µM for ZZW-115.[4] For comparison, the potent hERG blocker E-4031 showed an IC50 of 0.06 µM in the same assay.[4]
Q3: Why is hERG channel inhibition a significant concern in drug development?
A3: Drug-induced blockade of the hERG channel is a major reason for the failure of drug candidates in preclinical and clinical development and the withdrawal of approved drugs from the market.[4] The potential for cardiotoxicity is a significant safety concern for regulatory agencies and pharmaceutical companies. Therefore, early assessment of a compound's hERG liability is a critical step in the drug discovery process.
Q4: How does the on-target activity of ZZW-115 relate to its off-target hERG effect?
A4: ZZW-115 is a potent inhibitor of NUPR1, with a reported Kd of 2.1 µM.[6] Its anticancer effects are attributed to the induction of necroptosis and apoptosis in tumor cells.[6][7] The off-target hERG inhibition appears to be an independent pharmacological activity of the molecule and is considered a significant liability that hinders its therapeutic potential.[1][2][4][5]
Troubleshooting Guide
This guide addresses specific issues researchers may encounter during their experiments with ZZW-115 and the hERG channel.
Issue 1: Discrepancy in IC50 values for hERG inhibition across different assays.
Possible Cause: Different experimental methodologies can yield varying IC50 values. The two main methods are electrophysiological assays (e.g., patch-clamp) and binding assays (e.g., fluorescence polarization). Electrophysiology directly measures the functional inhibition of the channel, while binding assays measure the displacement of a fluorescent tracer.
Troubleshooting Steps:
Verify Assay Conditions: Ensure that the experimental conditions (e.g., cell line, temperature, buffer composition) are consistent and well-documented.
Use a Reference Compound: Always include a known hERG inhibitor with a well-established IC50 value (e.g., E-4031, astemizole) as a positive control to validate your assay setup.
Consider Assay Limitations: Be aware of the inherent differences between assay types. For a comprehensive understanding, it is advisable to test the compound in both a functional (e.g., automated patch-clamp) and a binding assay.
Issue 2: High variability in experimental results.
Possible Cause:
Compound Solubility: ZZW-115 hydrochloride has specific solubility properties. Poor solubility can lead to inaccurate concentrations and variable results.
Cell Health and Viability: The health of the cells expressing the hERG channels is crucial for reliable data.
Instrument Calibration: Improperly calibrated equipment can introduce significant error.
Troubleshooting Steps:
Confirm Compound Solubility: Prepare fresh stock solutions and ensure the final concentration in the assay buffer does not exceed the compound's solubility limit. The use of DMSO may be required, and the final concentration of DMSO should be kept low and consistent across all wells.
Monitor Cell Health: Regularly check the viability and passage number of the cell line used for the assay.
Calibrate Instruments: Ensure all equipment, such as automated patch-clamp systems or microplate readers, are properly calibrated and maintained according to the manufacturer's instructions.
Issue 3: Unexpected cytotoxicity observed in hERG assay cell lines.
Possible Cause: At higher concentrations, ZZW-115 can induce cell death through apoptosis and necroptosis, its primary on-target mechanism of action.[6][7] This cytotoxicity can interfere with the hERG assay measurements.
Troubleshooting Steps:
Determine Cytotoxicity Threshold: Perform a separate cytotoxicity assay (e.g., MTT or LDH release assay) on the hERG-expressing cell line to determine the concentration range at which ZZW-115 is not cytotoxic.
Limit Maximum Concentration: In the hERG assay, use a maximum concentration of ZZW-115 that is below the determined cytotoxic threshold.
Reduce Incubation Time: If possible, shorten the incubation time of the compound with the cells to minimize the impact of cytotoxicity.
Quantitative Data Summary
The following table summarizes the available quantitative data for ZZW-115 hydrochloride's interaction with its intended target (NUPR1) and its off-target (hERG channel).
Technical Support Center: Preclinical Cardiotoxicity Assessment of Novel Anticancer Compounds
Introduction This technical support center provides guidance for researchers, scientists, and drug development professionals on assessing the potential cardiotoxicity of novel anticancer compounds, using the NUPR1 inhibi...
Author: BenchChem Technical Support Team. Date: December 2025
Introduction
This technical support center provides guidance for researchers, scientists, and drug development professionals on assessing the potential cardiotoxicity of novel anticancer compounds, using the NUPR1 inhibitor ZZW-115 hydrochloride as a representative example of a new chemical entity. While ZZW-115 hydrochloride has shown promise in preclinical cancer models, specific data on its cardiotoxicity are not publicly available.[1][2][3] Therefore, this document serves as a general framework for designing and troubleshooting preclinical cardiotoxicity studies for such compounds.
Frequently Asked Questions (FAQs)
Q1: We are developing a novel anticancer agent, ZZW-115 hydrochloride. What are the initial steps to assess its potential for cardiotoxicity?
A1: The initial assessment should begin with in vitro assays to identify potential liabilities early in development. A tiered approach is recommended:
hERG Channel Assay: Evaluate the compound's potential to inhibit the hERG potassium channel, a primary cause of drug-induced QT prolongation and arrhythmia.[4][5]
Comprehensive in vitro Proarrhythmia Assay (CiPA): This newer paradigm assesses the drug's effect on multiple cardiac ion channels (e.g., sodium, calcium) to provide a more comprehensive risk assessment for proarrhythmia.[5]
Human iPSC-Derived Cardiomyocytes (hiPSC-CMs): Use these cells to evaluate effects on cardiomyocyte viability, contractility, and electrophysiology in a human-relevant model.[6][7]
Q2: Our compound shows some activity in the hERG assay. Does this automatically mean it will be cardiotoxic in vivo?
A2: Not necessarily. While hERG inhibition is a critical indicator, it's not always predictive of in vivo cardiotoxicity.[8] Other ion channel interactions can mitigate the effects of hERG blockade.[8] It is crucial to consider the compound's potency for hERG inhibition (IC50) in relation to its therapeutic plasma concentration. Further evaluation using hiPSC-CMs or in vivo models is necessary to understand the integrated effect.
Q3: What are the most common mechanisms of cardiotoxicity for anticancer drugs that we should investigate for a new compound like ZZW-115 hydrochloride?
A3: Anticancer drugs can induce cardiotoxicity through various mechanisms.[2][9][10][11][12] For a new compound, it's prudent to investigate common pathways:
Generation of Reactive Oxygen Species (ROS): Oxidative stress is a well-established mechanism for drugs like doxorubicin, leading to cardiomyocyte damage.[9][12]
Mitochondrial Dysfunction: Disruption of mitochondrial function can lead to energy depletion (ATP reduction) and apoptosis in cardiomyocytes.[12]
Inhibition of Key Survival Pathways: Some drugs interfere with signaling pathways crucial for cardiomyocyte survival and function.[9]
Direct Myocardial Damage: This can manifest as inflammation (myocarditis), fibrosis, or direct cardiomyocyte death (apoptosis or necrosis).[2][11]
Q4: When should we transition from in vitro to in vivo cardiotoxicity studies?
A4: In vivo studies should be initiated once in vitro data suggests a potential for cardiotoxicity or to confirm a lack of effect before advancing to later-stage preclinical development. Key triggers for moving to in vivo models include significant hERG inhibition, adverse effects on hiPSC-CMs, or structural alerts in the molecule. In vivo studies in rodent and non-rodent species are essential for evaluating the integrated physiological response, including effects on hemodynamics, cardiac function, and cardiac tissue structure.[1][3]
Troubleshooting Guides
Issue 1: High variability in results from hiPSC-CM viability assays.
Possible Cause: Inconsistent cell culture conditions, including passage number, seeding density, and differentiation efficiency.
Troubleshooting Steps:
Standardize the hiPSC-CM differentiation protocol to ensure a consistent cardiomyocyte population.
Use cells within a defined passage number range.
Optimize seeding density to achieve a confluent monolayer.
Include positive and negative controls in every experiment to monitor assay performance.
Issue 2: In vivo electrocardiogram (ECG) data in rodents shows significant heart rate variability, complicating QT interval analysis.
Possible Cause: Rodents have a high and variable heart rate, which can make QT correction challenging. Anesthesia can also affect ECG parameters.
Troubleshooting Steps:
Use telemetry for continuous ECG monitoring in conscious, freely moving animals to avoid the confounding effects of anesthesia.[1]
Allow for a sufficient acclimatization period before data collection.[3]
Use appropriate QT correction formulas developed specifically for rodents (e.g., Bazett's formula may not be suitable).
Consider using a larger animal model, such as dogs or non-human primates, for more translatable ECG data.[1]
Issue 3: No clear dose-response relationship observed in in vivo cardiotoxicity studies.
Possible Cause: The selected dose range may be too narrow or not high enough to induce a toxic response. Pharmacokinetic properties of the compound might also play a role.
Troubleshooting Steps:
Conduct a maximum tolerated dose (MTD) study to establish an appropriate dose range.
Ensure that the plasma concentrations of the compound are proportional to the administered doses.
Consider longer duration studies, as some cardiotoxic effects are cumulative and may only manifest after chronic exposure.[2]
Quantitative Data Presentation
Due to the lack of specific cardiotoxicity data for ZZW-115 hydrochloride, the following tables present representative data for other anticancer agents to illustrate how to structure and present such findings.
Table 1: In Vitro Cardiotoxicity Profile of Representative Anticancer Drugs
Assay
Doxorubicin
Trastuzumab
Sunitinib
hERG IC50 (µM)
> 30
> 50
0.5 - 1.5
hiPSC-CM Viability (IC50, µM)
1 - 5
> 100
5 - 10
hiPSC-CM Beating Rate (EC50, µM)
0.5 - 2
Not Significant
1 - 5
Mitochondrial Respiration (IC50, µM)
2 - 10
Not Significant
5 - 15
Table 2: In Vivo Cardiotoxicity Endpoints in a Rodent Model (Hypothetical Data)
Parameter
Vehicle Control
ZZW-115 (Low Dose)
ZZW-115 (High Dose)
Positive Control (Doxorubicin)
Change in LVEF (%)
-1 ± 2
-3 ± 3
-8 ± 4
-20 ± 6**
Serum Troponin I (ng/mL)
0.1 ± 0.05
0.15 ± 0.07
0.4 ± 0.1
1.5 ± 0.5
Heart Weight/Body Weight Ratio
3.0 ± 0.2
3.1 ± 0.3
3.5 ± 0.3*
3.8 ± 0.4
QTc Interval Prolongation (%)
1 ± 1
2 ± 1.5
5 ± 2
10 ± 3**
p < 0.05, **p < 0.01 vs. Vehicle Control
LVEF: Left Ventricular Ejection Fraction
Experimental Protocols
Protocol 1: Assessment of Cardiomyocyte Viability using hiPSC-CMs
Cell Culture: Plate hiPSC-CMs in 96-well plates and culture until a synchronously beating monolayer is formed.
Compound Treatment: Prepare serial dilutions of ZZW-115 hydrochloride and a positive control (e.g., doxorubicin). Treat the cells for 24-72 hours.
Viability Assay: Use a commercially available ATP-based luminescence assay (e.g., CellTiter-Glo®) to measure cell viability.
Data Analysis: Normalize the luminescence signal to the vehicle-treated control wells. Plot the concentration-response curve and calculate the IC50 value.
Protocol 2: In Vivo Assessment of Cardiac Function in a Rodent Model
Animal Model: Use adult male Sprague-Dawley rats.
Dosing: Administer ZZW-115 hydrochloride daily via oral gavage for 28 days. Include vehicle control and positive control groups.
Echocardiography: Perform echocardiography at baseline and at the end of the study to measure left ventricular ejection fraction (LVEF), fractional shortening (FS), and other cardiac parameters.
Biomarker Analysis: Collect blood samples at termination for analysis of cardiac biomarkers such as troponin I and B-type natriuretic peptide (BNP).
Histopathology: At the end of the study, euthanize the animals, collect the hearts, and perform histopathological analysis to assess for myocardial injury, inflammation, and fibrosis.
This technical support center provides researchers, scientists, and drug development professionals with essential information on the stability of ZZW-115 hydrochloride in solution. The following troubleshooting guides an...
Author: BenchChem Technical Support Team. Date: December 2025
This technical support center provides researchers, scientists, and drug development professionals with essential information on the stability of ZZW-115 hydrochloride in solution. The following troubleshooting guides and frequently asked questions (FAQs) address common issues encountered during experimental procedures.
Frequently Asked Questions (FAQs)
1. What are the recommended storage conditions for ZZW-115 hydrochloride?
To ensure the integrity of ZZW-115 hydrochloride, it is crucial to adhere to the following storage guidelines:
Solid Form: The solid powder should be stored at -20°C and is stable for at least three to four years.
Stock Solutions: Prepared stock solutions in solvent should be aliquoted to avoid repeated freeze-thaw cycles and stored at -80°C for up to one year or at -20°C for up to one month.[1][2][3]
2. How do I prepare a stock solution of ZZW-115 hydrochloride?
The solubility of ZZW-115 hydrochloride varies depending on the solvent. It is important to use fresh, high-quality solvents to achieve optimal dissolution.
DMSO: Soluble up to 83.33 mg/mL (145.18 mM).[2][3] Note that hygroscopic (moisture-absorbing) DMSO can significantly reduce solubility, so it is recommended to use a fresh, unopened vial.[3]
Water: Soluble up to 60-100 mg/mL (104.54-174.23 mM).[2][3]
For most in vitro applications, a stock solution is typically prepared in DMSO. For in vivo studies, specific formulations involving co-solvents like PEG300 and Tween 80 are often necessary.[1][2]
3. My ZZW-115 hydrochloride solution has precipitated. What should I do?
Precipitation can occur for several reasons. Here are some troubleshooting steps:
Check Solvent Quality: Ensure you are using fresh, anhydrous DMSO, as absorbed moisture can decrease solubility.[1][3]
Sonication/Warming: Gentle warming and/or sonication can aid in the dissolution of the compound.[2][5] Be cautious with warming to avoid potential degradation.
pH of Aqueous Solutions: If working with aqueous buffers, the pH could influence solubility. While specific data for ZZW-115 hydrochloride is limited, related compounds can exhibit pH-dependent solubility.
Storage Temperature: If the solution was stored at a lower temperature than recommended, the compound might have precipitated out. Try warming the solution to room temperature and vortexing.
4. I am observing a loss of activity in my ZZW-115 hydrochloride solution. What could be the cause?
A decrease in the biological activity of your ZZW-115 hydrochloride solution could indicate degradation. ZZW-115, a phenothiazine (B1677639) derivative, may be susceptible to the following degradation pathways:
Oxidation: The phenothiazine core is prone to oxidation, which can lead to the formation of less active or inactive byproducts such as sulfoxides.[1][6][7] This can be accelerated by exposure to air and certain metal ions.
Photodegradation: Exposure to light, particularly UV radiation, can cause degradation of phenothiazine compounds.[2][8][9] It is recommended to protect solutions from light by using amber vials or covering containers with aluminum foil.
Data Summary
Table 1: Solubility of ZZW-115 Hydrochloride
Solvent
Concentration (mg/mL)
Molar Concentration (mM)
Notes
DMSO
83.33 - 93
145.18 - 162.02
Use of fresh, non-hygroscopic DMSO is recommended.[1][2]
Water
60 - 100
104.54 - 174.23
Sonication may be required to achieve full dissolution.[2][3]
Protocol for Preparing a 10 mM Stock Solution in DMSO
Weighing: Accurately weigh out the desired amount of ZZW-115 hydrochloride powder (Molecular Weight: 573.97 g/mol ). For example, to prepare 1 mL of a 10 mM stock solution, weigh out 5.74 mg.
Dissolution: Add the appropriate volume of fresh, anhydrous DMSO to the powder. For the example above, add 1 mL of DMSO.
Mixing: Vortex the solution until the powder is completely dissolved. If necessary, use an ultrasonic bath for a few minutes to aid dissolution.
Storage: Aliquot the stock solution into smaller volumes in amber, tightly sealed vials to minimize freeze-thaw cycles and light exposure. Store the aliquots at -80°C for long-term storage or -20°C for short-term storage.
Visual Guides
Diagram 1: General Workflow for ZZW-115 Hydrochloride Solution Preparation and Handling
Caption: Recommended steps for preparing and storing ZZW-115 hydrochloride solutions.
Diagram 2: Potential Degradation Pathways of ZZW-115 Hydrochloride in Solution
Optimizing ZZW-115 Hydrochloride Incubation Time for Cytotoxicity Assays: A Technical Support Guide
Welcome to the technical support center for ZZW-115 hydrochloride. This guide provides researchers, scientists, and drug development professionals with detailed information, troubleshooting advice, and frequently asked q...
Author: BenchChem Technical Support Team. Date: December 2025
Welcome to the technical support center for ZZW-115 hydrochloride. This guide provides researchers, scientists, and drug development professionals with detailed information, troubleshooting advice, and frequently asked questions (FAQs) to optimize the incubation time of ZZW-115 hydrochloride for cytotoxicity experiments.
Frequently Asked Questions (FAQs)
Q1: What is the general mechanism of action for ZZW-115 hydrochloride?
A1: ZZW-115 hydrochloride is a potent inhibitor of the nuclear protein 1 (NUPR1).[1][2] By binding to NUPR1, ZZW-115 prevents its translocation to the nucleus, disrupting critical pathways for cancer cell survival under stress.[3][4] This inhibition leads to mitochondrial dysfunction, characterized by a decrease in ATP production and an increase in reactive oxygen species (ROS).[5][6] Consequently, ZZW-115 induces cancer cell death through multiple programmed cell death pathways, including necroptosis, apoptosis, and ferroptosis.[1][6][7][8]
Q2: What is a typical starting point for incubation time when assessing the cytotoxicity of ZZW-115 hydrochloride?
A2: Based on published data, standard incubation times for cytotoxicity assays with ZZW-115 hydrochloride are 24, 48, and 72 hours.[5][7] A time-course experiment is highly recommended to determine the optimal incubation period for your specific cell line and experimental conditions.[9][10]
Q3: How do I determine the optimal concentration range of ZZW-115 hydrochloride for my experiments?
A3: The half-maximal inhibitory concentration (IC50) of ZZW-115 hydrochloride varies depending on the cell line. Reported IC50 values generally fall within the range of 0.25 µM to 7.75 µM.[1][5][8] It is advisable to perform a preliminary dose-response experiment with a broad range of concentrations (e.g., 0.1 µM to 100 µM) to identify the effective range for your specific cell line.[9]
Q4: What are some common issues I might encounter during my cytotoxicity assay with ZZW-115 hydrochloride?
A4: Common issues include high variability between replicate wells, low signal-to-noise ratio, and inconsistent results. These can stem from uneven cell seeding, pipetting errors, or contamination.[9][11] For troubleshooting specific to ZZW-115, consider its solubility and potential for off-target effects at very high concentrations.
Experimental Protocols
Protocol for Optimizing ZZW-115 Hydrochloride Incubation Time
This protocol outlines a time-course experiment to determine the optimal incubation time for ZZW-115 hydrochloride in a specific cell line using a standard MTT assay.
Solubilization solution (e.g., DMSO or a buffered solution)
Phosphate-buffered saline (PBS)
Multichannel pipette
Microplate reader
Procedure:
Cell Seeding:
Trypsinize and count your cells.
Seed the cells in a 96-well plate at a predetermined optimal density.
Incubate for 24 hours to allow for cell attachment.
Compound Preparation and Treatment:
Prepare a stock solution of ZZW-115 hydrochloride in an appropriate solvent (e.g., DMSO).[5]
Perform serial dilutions of ZZW-115 hydrochloride in complete culture medium to achieve a range of final concentrations (e.g., 0.1 µM to 100 µM).
Include a vehicle control (medium with the same final concentration of DMSO as the highest ZZW-115 hydrochloride concentration) and an untreated control (medium only).
Carefully remove the medium from the wells and replace it with the medium containing the different concentrations of ZZW-115 hydrochloride.
Incubation:
Incubate the plates for three different time points: 24, 48, and 72 hours.
MTT Assay:
At the end of each incubation period, add MTT solution to each well and incubate for 1-4 hours at 37°C.[12]
After incubation with MTT, add the solubilization solution to each well to dissolve the formazan (B1609692) crystals.
Shake the plate for 15 minutes to ensure complete dissolution.
Data Acquisition:
Measure the absorbance at the appropriate wavelength (e.g., 570 nm) using a microplate reader.
Data Analysis:
Calculate the percentage of cell viability for each concentration at each time point relative to the untreated control.
Plot the cell viability against the log of the ZZW-115 hydrochloride concentration for each incubation time to generate dose-response curves and determine the IC50 value for each time point. The optimal incubation time will be the one that provides a robust and reproducible cytotoxic effect with a clear dose-response relationship.
Data Presentation
Table 1: Example IC50 Values of ZZW-115 Hydrochloride in Various Cancer Cell Lines
Ensure a homogenous cell suspension before seeding. Use calibrated pipettes and consistent technique. Avoid using the outer wells of the plate or fill them with PBS to maintain humidity.[9]
Low cytotoxicity observed at expected effective concentrations
Incubation time is too short, cell density is too high, compound degradation.
Extend the incubation time (e.g., to 96 hours). Optimize cell seeding density. Prepare fresh dilutions of ZZW-115 hydrochloride for each experiment.
High background in cytotoxicity assay
Contamination (bacterial or fungal), interference from phenol (B47542) red in the medium.
Check cell cultures for contamination. Use a culture medium without phenol red for the assay, if possible.[13]
Inconsistent IC50 values across experiments
Variation in cell passage number, inconsistent incubation conditions, reagent variability.
Use cells within a consistent range of passage numbers. Ensure consistent temperature, humidity, and CO2 levels. Use the same lot of reagents whenever possible.
Precipitation of ZZW-115 hydrochloride in culture medium
Poor solubility at high concentrations.
Ensure the final DMSO concentration is low (typically <0.5%).[9] Gently warm the culture medium to 37°C before adding the ZZW-115 hydrochloride stock solution and vortex thoroughly.[9]
A Comparative Analysis of Cytotoxicity: ZZW-115 Hydrochloride vs. Paclitaxel
For Immediate Release This guide provides a detailed comparison of the cytotoxic properties of ZZW-115 hydrochloride, a novel NUPR1 inhibitor, and paclitaxel (B517696), a widely used chemotherapeutic agent. This document...
Author: BenchChem Technical Support Team. Date: December 2025
For Immediate Release
This guide provides a detailed comparison of the cytotoxic properties of ZZW-115 hydrochloride, a novel NUPR1 inhibitor, and paclitaxel (B517696), a widely used chemotherapeutic agent. This document is intended for researchers, scientists, and drug development professionals interested in the mechanisms and efficacy of these two compounds.
Executive Summary
ZZW-115 hydrochloride and paclitaxel are both potent cytotoxic agents against a range of cancer cell lines. However, they operate through distinct mechanisms of action. ZZW-115 hydrochloride induces cell death primarily through the inhibition of Nuclear Protein 1 (NUPR1), leading to a cascade of events including mitochondrial dysfunction and multiple forms of programmed cell death. In contrast, paclitaxel's cytotoxicity stems from its ability to stabilize microtubules, leading to mitotic arrest and apoptosis. This guide presents a side-by-side comparison of their cytotoxic profiles, supported by experimental data and detailed protocols.
Quantitative Cytotoxicity Data
The following table summarizes the half-maximal inhibitory concentration (IC50) values for ZZW-115 hydrochloride and paclitaxel in various cancer cell lines. It is important to note that IC50 values can vary depending on the specific experimental conditions, such as the cell line, exposure time, and assay method used.
ZZW-115 hydrochloride exerts its cytotoxic effects by inhibiting Nuclear Protein 1 (NUPR1), a stress-induced protein overexpressed in various cancers. By binding to NUPR1, ZZW-115 prevents its translocation to the nucleus, disrupting its function in promoting tumor progression. This inhibition triggers a cascade of cellular events, including:
Mitochondrial Dysfunction: ZZW-115 treatment leads to a decrease in ATP production and an overproduction of reactive oxygen species (ROS).[7]
Induction of Multiple Cell Death Pathways: ZZW-115 has been shown to induce necroptosis, apoptosis, and ferroptosis in cancer cells.[7]
ZZW-115 Hydrochloride Mechanism of Action
Paclitaxel: Microtubule Stabilization
Paclitaxel is a well-established anticancer agent that targets the microtubule network within cells. Its primary mechanism involves:
Microtubule Hyper-stabilization: Paclitaxel binds to the β-tubulin subunit of microtubules, promoting their assembly and preventing depolymerization. This disrupts the dynamic instability of microtubules, which is essential for various cellular functions, particularly mitosis.
Mitotic Arrest: The stabilized, non-functional microtubules interfere with the formation of the mitotic spindle, leading to cell cycle arrest at the G2/M phase.
Induction of Apoptosis: Prolonged mitotic arrest triggers the intrinsic apoptotic pathway, leading to programmed cell death.
Paclitaxel Mechanism of Action
Experimental Protocols
The following are generalized protocols for assessing the cytotoxicity of ZZW-115 hydrochloride and paclitaxel. Specific parameters may need to be optimized for different cell lines and experimental conditions.
Cell Viability Assay (CCK-8 or MTT)
This protocol outlines the general steps for determining cell viability using a colorimetric assay such as the Cell Counting Kit-8 (CCK-8) or MTT assay.
A Comparative Guide to NUPR1 Inhibitors: ZZW-115 Hydrochloride vs. AJO14
For Researchers, Scientists, and Drug Development Professionals Introduction Nuclear Protein 1 (NUPR1), a stress-induced transcriptional regulator, has emerged as a compelling target in oncology.[1] Its overexpression is...
Author: BenchChem Technical Support Team. Date: December 2025
For Researchers, Scientists, and Drug Development Professionals
Introduction
Nuclear Protein 1 (NUPR1), a stress-induced transcriptional regulator, has emerged as a compelling target in oncology.[1] Its overexpression is linked to the progression of various cancers, including pancreatic ductal adenocarcinoma (PDAC), making it a focal point for therapeutic intervention.[1] This guide provides a detailed comparison of two prominent NUPR1 inhibitors, ZZW-115 hydrochloride and AJO14, offering insights into their performance, mechanisms of action, and key differentiators supported by experimental data.
ZZW-115, a potent NUPR1 inhibitor, has demonstrated significant anticancer activity. However, its clinical development has been hampered by potential cardiotoxicity due to off-target effects on the hERG potassium channel.[2][3] In response to this limitation, AJO14 was developed as a NUPR1 inhibitor with a more favorable safety profile, specifically designed to minimize hERG binding.[2][3]
Quantitative Performance Comparison
The following tables summarize the key quantitative data for ZZW-115 hydrochloride and AJO14, providing a direct comparison of their binding affinity, in vitro cytotoxicity, and off-target effects.
Both ZZW-115 and AJO14 exert their anticancer effects by inhibiting NUPR1, leading to cancer cell death. However, they induce distinct downstream signaling pathways.
ZZW-115 Hydrochloride: Inhibition of NUPR1 by ZZW-115 leads to a multi-faceted cell death program involving necroptosis and apoptosis.[4][11] This is accompanied by mitochondrial dysfunction, characterized by decreased ATP production and an overproduction of reactive oxygen species (ROS).[4] Furthermore, ZZW-115 has been shown to inhibit the nuclear translocation of NUPR1, a critical step for its function in promoting cancer cell survival and resistance to therapy.[6][10][12][13] This inhibition of nuclear translocation also interferes with the SUMOylation of proteins involved in the DNA damage response, sensitizing cancer cells to genotoxic agents.[6][10][12]
ZZW-115 Mechanism of Action
AJO14: AJO14 was identified through high-throughput screening as a NUPR1 inhibitor with significantly lower affinity for the hERG channel.[2][3] Its mechanism of action also involves the induction of multiple cell death pathways, including apoptosis, necroptosis, and notably, parthanatos.[2][14] Parthanatos is a form of programmed cell death initiated by the hyperactivation of poly(ADP-ribose) polymerase (PARP).[15][16][17] AJO14-induced cell death is associated with a "mitochondrial catastrophe" and a decrease in ATP production.[2][14]
AJO14 Mechanism of Action
Experimental Protocols
This section provides an overview of the key experimental methodologies used to characterize and compare ZZW-115 and AJO14.
Cell Viability Assay (MTT Assay)
This assay measures the metabolic activity of cells, which is an indicator of cell viability.
Protocol:
Cell Plating: Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate overnight.
Compound Treatment: Treat cells with various concentrations of the NUPR1 inhibitor (e.g., 0.1 to 100 µM) and incubate for a specified period (e.g., 24, 48, or 72 hours).[4]
MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.[4][18]
Solubilization: Remove the medium and add 100 µL of DMSO to each well to dissolve the formazan (B1609692) crystals.[4][18]
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.[18]
MTT Assay Workflow
Cytotoxicity Assay (LDH Release Assay)
This assay quantifies the release of lactate (B86563) dehydrogenase (LDH) from damaged cells, a marker of cytotoxicity.
Protocol:
Cell Culture and Treatment: Culture cells in a 96-well plate and treat with the inhibitor as described for the cell viability assay.[9][19]
Supernatant Collection: After the incubation period, carefully collect 50 µL of the cell culture supernatant from each well.[19][20]
LDH Reaction: Add 50 µL of the LDH reaction mixture (containing lactate, NAD+, diaphorase, and a tetrazolium salt) to each supernatant sample.[9][19][20]
Incubation: Incubate the plate at room temperature for 30 minutes, protected from light.[9][19][20]
Stop Reaction and Measurement: Add 50 µL of stop solution and measure the absorbance at 490 nm.[9][19][20]
LDH Release Assay Workflow
Apoptosis Assay (Caspase-3/7 Activity Assay)
This assay measures the activity of caspase-3 and -7, key executioner caspases in the apoptotic pathway.
Protocol:
Cell Plating and Treatment: Plate and treat cells with the inhibitor in a white-walled 96-well plate.[11][21][22]
Reagent Addition: After incubation, add 100 µL of Caspase-Glo® 3/7 Reagent to each well.[11][21][22]
Incubation: Incubate the plate at room temperature for 1-2 hours.[11][22]
Luminescence Measurement: Measure the luminescence using a plate-reading luminometer.[11][21][22]
This assay assesses the potential of a compound to bind to the hERG potassium channel, a key indicator of potential cardiotoxicity.
Protocol:
Compound Dilution: Prepare a serial dilution of the test compound.[23][24]
Assay Plate Preparation: In a 384-well plate, add the diluted compound, a fluorescent tracer, and hERG membrane preparations.[23][24]
Incubation: Incubate the plate for 1 to 4 hours at room temperature.[23][24]
Fluorescence Polarization Measurement: Measure the fluorescence polarization using a suitable plate reader. A decrease in polarization indicates displacement of the tracer and binding of the compound to the hERG channel.[23][24][25]
Combination Therapy of ZZW-115 Hydrochloride with Gemcitabine: A Comparative Guide for Researchers
For Immediate Release This guide provides a comprehensive comparison of the combination therapy of ZZW-115 hydrochloride with gemcitabine (B846) for the treatment of pancreatic cancer, benchmarked against monotherapy alt...
Author: BenchChem Technical Support Team. Date: December 2025
For Immediate Release
This guide provides a comprehensive comparison of the combination therapy of ZZW-115 hydrochloride with gemcitabine (B846) for the treatment of pancreatic cancer, benchmarked against monotherapy alternatives. The content is intended for researchers, scientists, and drug development professionals, offering objective analysis supported by preclinical experimental data.
Executive Summary
The combination of ZZW-115, a first-in-class NUPR1 (Nuclear Protein 1) inhibitor, with the standard-of-care chemotherapeutic agent gemcitabine, presents a promising strategy for enhancing anti-tumor efficacy, particularly in pancreatic ductal adenocarcinoma (PDAC). Preclinical evidence strongly suggests a synergistic relationship where ZZW-115 sensitizes cancer cells to the DNA-damaging effects of gemcitabine. This guide synthesizes the available data on the mechanism of action, efficacy, and experimental protocols related to this combination therapy.
Mechanism of Action: A Synergistic Approach
Gemcitabine, a nucleoside analog, exerts its cytotoxic effects by inhibiting DNA synthesis.[1][2][3][4][5] Upon intracellular phosphorylation, its active metabolites are incorporated into DNA, leading to chain termination and apoptosis.[1][3][4]
ZZW-115 is a potent inhibitor of NUPR1, a stress-induced protein overexpressed in various cancers, including pancreatic cancer.[6][7][8] NUPR1 is implicated in DNA damage response (DDR) and repair.[9] ZZW-115 inhibits the nuclear translocation of NUPR1, thereby impairing the cancer cells' ability to repair DNA damage induced by genotoxic agents like gemcitabine.[9][10] This disruption of the DDR pathway is believed to be the primary mechanism behind the observed synergy.
dot
Caption: Synergistic mechanism of ZZW-115 and Gemcitabine.
Comparative Efficacy Data
The following tables summarize the available preclinical data comparing the efficacy of ZZW-115 and gemcitabine as monotherapies and in combination.
Note: While direct in vivo data for the ZZW-115 and gemcitabine combination is not available in the reviewed literature, the results with 5-FU provide a strong rationale for its efficacy.
Experimental Protocols
Detailed methodologies for the key experiments cited are provided below to facilitate reproducibility and further investigation.
In Vivo Xenograft Model
Animal Model: BALB/c nude mice.
Cell Implantation: MiaPaCa-2 pancreatic cancer cells are xenografted.
Gemcitabine monotherapy (dose as per study design)
ZZW-115 hydrochloride and Gemcitabine combination therapy.
Administration: As per experimental design (e.g., daily intraperitoneal injections).
Monitoring: Tumor volume is measured at regular intervals (e.g., every 3 days).
Endpoint: Study endpoint is typically defined by tumor volume, animal welfare, or a predetermined time point (e.g., 30 days).[9]
γH2AX Immunofluorescence Assay for DNA Damage
Cell Culture: Pancreatic cancer cells (e.g., AOIPC, MiaPaCa-2) are cultured on coverslips.
Treatment: Cells are treated with ZZW-115, gemcitabine, or the combination for a specified duration (e.g., 24 hours).
Fixation and Permeabilization: Cells are fixed (e.g., with 4% paraformaldehyde) and permeabilized (e.g., with 0.1% Triton X-100).
Immunostaining: Cells are incubated with a primary antibody against γH2AX, followed by a fluorescently labeled secondary antibody.
Imaging and Quantification: The number of γH2AX foci per cell nucleus is quantified using fluorescence microscopy and image analysis software.[9]
dot
Caption: Experimental workflow for evaluating combination therapy.
Conclusion and Future Directions
The combination of ZZW-115 hydrochloride and gemcitabine holds significant promise as a novel therapeutic strategy for pancreatic cancer. The available preclinical data strongly supports a synergistic interaction, wherein ZZW-115 enhances the cytotoxic effects of gemcitabine by inhibiting the NUPR1-mediated DNA damage response. While in vivo data for this specific combination is pending in the public domain, the compelling results from studies using other genotoxic agents provide a solid foundation for its continued investigation. Future research should focus on establishing the in vivo efficacy of the ZZW-115/gemcitabine combination, optimizing dosing schedules, and exploring potential biomarkers to identify patient populations most likely to benefit from this targeted approach. Clinical trials will be the ultimate determinant of the therapeutic value of this promising combination therapy.
Validating the anti-tumor effects of ZZW-115 hydrochloride in different cancer types
For Researchers, Scientists, and Drug Development Professionals This guide provides a comprehensive analysis of the anti-tumor effects of ZZW-115 hydrochloride across various cancer types. Through a detailed comparison w...
Author: BenchChem Technical Support Team. Date: December 2025
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive analysis of the anti-tumor effects of ZZW-115 hydrochloride across various cancer types. Through a detailed comparison with its parent compound, a next-generation derivative, and current standard-of-care treatments, this document serves as a valuable resource for researchers investigating novel cancer therapeutics. The information is presented through comparative data tables, detailed experimental protocols, and visualizations of the underlying molecular mechanisms and experimental workflows.
Executive Summary
ZZW-115 is a potent small molecule inhibitor of Nuclear Protein 1 (NUPR1), a stress-induced protein overexpressed in numerous malignancies, including pancreatic and hepatocellular carcinomas.[1][2] By targeting NUPR1, ZZW-115 induces cancer cell death through a multi-faceted mechanism involving necroptosis, apoptosis, and mitochondrial dysfunction.[3][4][5] Preclinical studies have demonstrated its significant anti-tumor activity both in vitro and in vivo. This guide critically evaluates the existing data on ZZW-115, placing its efficacy in the context of other therapeutic options and providing detailed methodologies to facilitate further research.
Comparative Analysis of Anti-Tumor Efficacy
The therapeutic potential of ZZW-115 hydrochloride is best understood through direct comparison with its predecessor, Trifluoperazine (TFP), its successor, AJO14, and established chemotherapeutic agents.
Trifluoperazine (TFP): The Precursor with Limitations
TFP, an approved antipsychotic drug, was initially identified as a NUPR1 inhibitor with anti-cancer properties.[5][6] However, its clinical utility for oncology is hampered by significant central nervous system side effects at the required therapeutic doses.[5][6] ZZW-115 was developed as a derivative of TFP with improved potency and a more favorable safety profile, notably lacking the neurological side effects observed with TFP in animal models.[5][7]
AJO14: A Successor Addressing Cardiotoxicity
While ZZW-115 demonstrated significant promise, concerns about potential cardiotoxicity, specifically its interaction with the hERG potassium channel, spurred the development of AJO14.[8] AJO14 is a novel NUPR1 inhibitor designed to have a lower affinity for the hERG channel, thereby reducing the risk of cardiac side effects.[8][9] Preclinical data suggests that AJO14 retains anti-tumor efficacy, inducing cell death through similar mechanisms as ZZW-115, including apoptosis and necroptosis.[8][9]
In Vitro Efficacy: A Quantitative Comparison
The half-maximal inhibitory concentration (IC50) is a key measure of a drug's potency. The following table summarizes the IC50 values for ZZW-115 hydrochloride and its comparators in various cancer cell lines.
Compound
Cancer Type
Cell Line
IC50 (µM)
Treatment Duration (hours)
ZZW-115 Hydrochloride
Pancreatic Ductal Adenocarcinoma
ANOR
0.84
72
Pancreatic Ductal Adenocarcinoma
HN14
4.93
72
Pancreatic Ductal Adenocarcinoma
MiaPaCa-2
~1.5-2.5
72
Hepatocellular Carcinoma
HepG2
0.42
24-72
Osteosarcoma
SaOS-2
7.75
24-72
Breast Cancer
MCF7
0.42
72
Trifluoperazine (TFP)
Colorectal Cancer
SW620
13.9
48
Colorectal Cancer
HCT116
16.2
48
Glioblastoma
U87MG
~10
48
Pancreatic Ductal Adenocarcinoma
MiaPaCa-2
7.59 - 15.75
24
AJO14
Pancreatic Ductal Adenocarcinoma
Primary PDAC lines
10.6 - 23.7
72
Note: IC50 values can vary based on the specific assay conditions and cell lines used.[3][5][10][11][12][13]
In Vivo Efficacy: Xenograft Models
Animal models provide crucial insights into the systemic efficacy and tolerability of a drug candidate. The table below outlines the in vivo anti-tumor effects of ZZW-115 and its comparators.
Compound
Cancer Type
Animal Model
Dosage and Administration
Key Findings
ZZW-115 Hydrochloride
Pancreatic Cancer
MiaPaCa-2 Xenograft (Nude Mice)
0.5-5 mg/kg, daily injection for 30 days
Dose-dependent tumor regression; at 5 mg/kg, tumors almost disappeared.[3]
Pancreatic Cancer
Panc02 Orthotopic (Immunocompetent C57BL/6 Mice)
5 mg/kg, daily for 30 days
Tumor size became almost unmeasurable in some cases.[3]
Preclinical data shows significant tumor regression in xenograft models.[3]
mFOLFIRINOX (folinic acid, 5-fluorouracil, irinotecan, oxaliplatin) and Gemcitabine plus nab-paclitaxel are first-line treatments for metastatic disease.[1][16][17]
Hepatocellular Carcinoma
Preclinical data demonstrates potent anti-tumor effects in cell lines and xenografts.[4][14]
Sorafenib and Lenvatinib are targeted therapies used as first-line treatments. Atezolizumab plus bevacizumab is an immunotherapy combination also used in the first-line setting.[18][19][20][21]
Mechanism of Action of ZZW-115 Hydrochloride
ZZW-115 exerts its anti-tumor effects primarily by inhibiting NUPR1. This leads to a cascade of downstream events culminating in cancer cell death.
Mechanism of ZZW-115 anti-tumor activity.
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of scientific findings. Below are protocols for key experiments used to evaluate the anti-tumor effects of ZZW-115.
In Vitro Cell Viability Assay (MTT/CellTiter-Blue)
This assay measures the metabolic activity of cells, which is an indicator of cell viability.
Cell Seeding: Plate cancer cells in 96-well plates at a density of 5,000-10,000 cells per well and allow them to adhere overnight.
Drug Treatment: Treat the cells with a range of concentrations of ZZW-115 hydrochloride (e.g., 0.1 to 100 µM) for 24, 48, or 72 hours.[3] Include a vehicle control (e.g., DMSO).
Reagent Addition: Add MTT or CellTiter-Blue reagent to each well according to the manufacturer's instructions and incubate for 2-4 hours.
Data Acquisition: Measure the absorbance or fluorescence using a plate reader.
Data Analysis: Normalize the readings to the vehicle control to determine the percentage of cell viability. Calculate the IC50 value using non-linear regression analysis.
Apoptosis and Necrosis Assays
These assays differentiate between two primary modes of cell death induced by ZZW-115.
Apoptosis (Caspase 3/7 Activity):
Plate and treat cells as described for the viability assay.
Use a commercially available Caspase-Glo 3/7 assay kit.
Add the Caspase-Glo 3/7 reagent to each well, mix, and incubate at room temperature for 1-2 hours.
Measure luminescence with a plate reader. Increased luminescence indicates higher caspase 3/7 activity and apoptosis.[3]
Necrosis (LDH Release Assay):
Plate and treat cells as described above.
Collect the cell culture supernatant.
Use a lactate (B86563) dehydrogenase (LDH) cytotoxicity assay kit.
Add the collected supernatant to the reaction mixture provided in the kit and incubate as per the manufacturer's protocol.
Measure the absorbance at the specified wavelength. Increased absorbance corresponds to higher LDH release and necrosis.[3]
In Vivo Xenograft Tumor Model
This protocol outlines a general workflow for assessing the anti-tumor efficacy of ZZW-115 in an animal model.
General workflow for in vivo xenograft studies.
Cell Preparation: Culture the desired cancer cell line (e.g., MiaPaCa-2) under standard conditions. Harvest and resuspend the cells in a suitable medium (e.g., PBS or Matrigel).
Animal Model: Use immunodeficient mice (e.g., nude mice) for xenograft studies.
Tumor Cell Implantation: Subcutaneously inject approximately 1-5 million cancer cells into the flank of each mouse.
Tumor Growth Monitoring: Monitor the mice regularly for tumor formation. Once tumors reach a palpable size (e.g., 50-100 mm³), randomize the mice into treatment and control groups.
Drug Administration: Administer ZZW-115 hydrochloride (e.g., 5 mg/kg) or vehicle control daily via intraperitoneal injection.[3]
Tumor Measurement: Measure tumor dimensions with calipers every 2-3 days and calculate the tumor volume.
Endpoint: At the end of the study (e.g., 30 days) or when tumors in the control group reach a predetermined size, euthanize the mice and excise the tumors for further analysis (e.g., weight, histology).[22]
Conclusion
ZZW-115 hydrochloride is a promising NUPR1 inhibitor with potent anti-tumor activity in a range of cancer types, most notably pancreatic and hepatocellular carcinoma. Its dual mechanism of inducing both necroptosis and apoptosis, coupled with the disruption of mitochondrial function, presents a compelling strategy for overcoming cancer cell resistance. While the development of AJO14 addresses potential cardiotoxicity concerns associated with ZZW-115, the extensive preclinical data on ZZW-115 provides a strong foundation for its continued investigation. Further studies, particularly those comparing its efficacy directly with standard-of-care regimens in more complex preclinical models, are warranted to fully elucidate its therapeutic potential and pave the way for potential clinical translation. This guide provides the necessary comparative data and methodological details to support and inspire such future research endeavors.
A Comparative Analysis of ZZW-115 Hydrochloride-Induced Cell Death Pathways in Cancer
For Researchers, Scientists, and Drug Development Professionals This guide provides a comprehensive comparative analysis of the cell death pathways induced by ZZW-115 hydrochloride, a potent inhibitor of the nuclear prot...
Author: BenchChem Technical Support Team. Date: December 2025
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparative analysis of the cell death pathways induced by ZZW-115 hydrochloride, a potent inhibitor of the nuclear protein 1 (NUPR1). The product's performance is objectively compared with other alternative anti-cancer agents, supported by experimental data. This document details the methodologies for all key experiments and visualizes the complex signaling pathways involved.
Executive Summary
ZZW-115 hydrochloride is a promising anti-cancer agent that targets NUPR1, a stress-response protein overexpressed in numerous cancers.[1][2] This compound has been shown to induce tumor cell death through multiple, distinct pathways, primarily necroptosis, apoptosis, and ferroptosis.[3][4][5] Its multifaceted mechanism of action offers a potential advantage over conventional chemotherapeutics that often rely on a single mode of cell killing and are susceptible to resistance. This guide presents a comparative analysis of ZZW-115's effects with other well-established and experimental anti-cancer compounds, providing a quantitative basis for its evaluation.
Comparative Analysis of Cytotoxicity
The cytotoxic potential of ZZW-115 hydrochloride and alternative compounds has been evaluated across a range of cancer cell lines. The half-maximal inhibitory concentration (IC50) values, a measure of a drug's potency, are summarized below.
ZZW-115 hydrochloride induces a unique combination of cell death modalities. The following tables provide a comparative overview of the quantitative data supporting the induction of apoptosis, necroptosis, and ferroptosis by ZZW-115 and other agents.
ZZW-115 hydrochloride's primary mechanism of action is the inhibition of NUPR1, which leads to a cascade of events culminating in multi-pathway cell death.
ZZW-115 Hydrochloride's multi-pathway mechanism of action.
The inhibition of NUPR1 by ZZW-115 disrupts mitochondrial function, leading to a decrease in ATP production and an increase in reactive oxygen species (ROS).[1][20] This mitochondrial distress triggers the intrinsic apoptotic pathway through caspase activation. Concurrently, ZZW-115 is reported to induce necroptosis, a form of programmed necrosis, by influencing the RIPK1/RIPK3/MLKL signaling axis.[1][5] Furthermore, the excessive ROS production leads to lipid peroxidation, a key event in ferroptosis, an iron-dependent form of cell death.[3]
Experimental Protocols
Detailed methodologies for the key experiments cited in this guide are provided below to ensure reproducibility.
Cell Viability Assay (MTT Assay)
This colorimetric assay measures the metabolic activity of cells as an indicator of viability.
Cell Seeding: Seed cells in a 96-well plate at a density of 5x10³ to 1x10⁴ cells/well and incubate for 24 hours.
Compound Treatment: Treat cells with various concentrations of the test compound and incubate for the desired duration (e.g., 24, 48, or 72 hours).
MTT Addition: Add 10 µL of 5 mg/mL MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 4 hours at 37°C.
Formazan Solubilization: Add 100 µL of solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl) to each well.
Absorbance Measurement: Shake the plate for 15 minutes and measure the absorbance at 570 nm using a microplate reader.[21][22][23][24]
This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.
Cell Preparation: Harvest and wash cells with cold PBS.
Resuspension: Resuspend cells in 1X Annexin V binding buffer to a concentration of 1x10⁶ cells/mL.
Staining: Add 5 µL of FITC-conjugated Annexin V and 1 µL of propidium iodide (PI) solution to 100 µL of the cell suspension.
Incubation: Incubate for 15 minutes at room temperature in the dark.
Analysis: Add 400 µL of 1X binding buffer and analyze immediately by flow cytometry.[25][26][27][28]
Workflow for Annexin V/PI apoptosis assay.
Necroptosis Assay (LDH Release Assay)
This assay quantifies the release of lactate (B86563) dehydrogenase (LDH) from damaged cells, a marker of necrosis and necroptosis.
Cell Culture and Treatment: Culture cells in a 96-well plate and treat with the test compound.
Supernatant Collection: After incubation, centrifuge the plate and carefully collect the supernatant.
LDH Reaction: Add the LDH reaction mixture to the supernatant in a new plate.
Incubation: Incubate for up to 30 minutes at room temperature, protected from light.
Absorbance Measurement: Measure the absorbance at 490 nm.[1]
Caspase-3/7 Activity Assay
This assay measures the activity of executioner caspases-3 and -7, key mediators of apoptosis.
Cell Lysis: Lyse the treated cells to release cellular contents.
Substrate Addition: Add a proluminescent caspase-3/7 substrate (containing the DEVD sequence) to the cell lysate.
Incubation: Incubate at room temperature to allow for caspase cleavage of the substrate.
Luminescence Measurement: Measure the luminescent signal, which is proportional to caspase-3/7 activity.[29][30][31][32]
Reactive Oxygen Species (ROS) Detection
This assay uses a fluorescent probe, such as DCFH-DA, to measure intracellular ROS levels.
Cell Loading: Load the cells with DCFH-DA solution and incubate.
Compound Treatment: Treat the cells with the test compound.
Fluorescence Measurement: Measure the fluorescence intensity using a fluorescence microscope or plate reader. The intensity of dichlorofluorescein (DCF) fluorescence is proportional to the amount of ROS.[2][33][34][35][36]
Conclusion
ZZW-115 hydrochloride demonstrates a potent and multi-faceted anti-cancer activity by inducing cell death through necroptosis, apoptosis, and ferroptosis. This unique combination of mechanisms, stemming from the inhibition of NUPR1, suggests that ZZW-115 may be effective against a broad range of cancers and could potentially overcome resistance to conventional therapies that target a single cell death pathway. The quantitative data and detailed protocols provided in this guide offer a solid foundation for further research and development of this promising therapeutic agent.
Head-to-Head Comparison: ZZW-115 Hydrochloride vs. Novel NUPR1 Inhibitors in Preclinical Cancer Models
For Researchers, Scientists, and Drug Development Professionals This guide provides a comprehensive, data-driven comparison of ZZW-115 hydrochloride and other recently developed inhibitors of Nuclear Protein 1 (NUPR1), a...
Author: BenchChem Technical Support Team. Date: December 2025
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive, data-driven comparison of ZZW-115 hydrochloride and other recently developed inhibitors of Nuclear Protein 1 (NUPR1), a critical stress-response protein implicated in cancer progression and therapeutic resistance. This document summarizes key performance metrics, details experimental methodologies, and visualizes relevant biological pathways to inform preclinical research and drug development decisions.
Executive Summary
NUPR1 has emerged as a promising therapeutic target in oncology due to its overexpression in various malignancies and its role in promoting cell survival, proliferation, and drug resistance.[1] ZZW-115 hydrochloride, a derivative of the antipsychotic drug trifluoperazine (B1681574) (TFP), was developed to enhance NUPR1 inhibition while mitigating off-target neurological effects.[2] More recent efforts have focused on identifying new chemical scaffolds to further improve efficacy and safety profiles. This guide compares ZZW-115 hydrochloride with its parent compound, TFP, and a novel inhibitor series represented by AJO14 and its optimized derivative, LZX-2-73.
Comparative Performance Data
The following tables summarize the key quantitative data for ZZW-115 hydrochloride and its comparators. Data is compiled from multiple preclinical studies to provide a comprehensive overview of binding affinity, in vitro cytotoxicity, and in vivo efficacy.
Table 1: Binding Affinity of NUPR1 Inhibitors. This table compares the dissociation constants (Kd) of various inhibitors for NUPR1, indicating the strength of their binding interaction.
Table 2: In Vitro Cytotoxicity (IC50) of NUPR1 Inhibitors. This table presents the half-maximal inhibitory concentration (IC50) values, a measure of the potency of a substance in inhibiting a specific biological or biochemical function, for the selected NUPR1 inhibitors across various cancer cell lines.
Table 3: In Vivo Antitumor Efficacy of NUPR1 Inhibitors. This table summarizes the in vivo efficacy of the NUPR1 inhibitors in mouse models of cancer, detailing the dosage, model used, and significant findings.
Objective: To determine the binding affinity (Kd), enthalpy (ΔH), and stoichiometry of inhibitors to NUPR1.
Methodology:
Protein and Compound Preparation: Recombinant NUPR1 is expressed and purified. Inhibitor compounds are dissolved in a compatible buffer (e.g., 20 mM sodium phosphate, pH 7.0).[9]
ITC Experiment: A high-sensitivity isothermal titration calorimeter is used. The sample cell is filled with the NUPR1 solution, and the injection syringe is loaded with the inhibitor solution.
Titration: The inhibitor is injected into the NUPR1 solution in small, sequential aliquots. The heat change associated with each injection is measured.
Data Analysis: The raw data (thermogram) is integrated to obtain the binding isotherm. This isotherm is then fitted to a single-site binding model using specialized software (e.g., Origin) to calculate the association constant (Ka), from which the dissociation constant (Kd = 1/Ka) and enthalpy change (ΔH) are derived.[9]
Cell Viability Assay
Objective: To determine the cytotoxic effects of NUPR1 inhibitors on cancer cell lines and calculate the IC50 values.
Methodology:
Cell Seeding: Cancer cells are seeded in 96-well plates at a density of approximately 5,000 cells per well and incubated for 24 hours to allow for attachment.[7]
Compound Treatment: The culture medium is replaced with fresh medium containing increasing concentrations of the NUPR1 inhibitor (e.g., 0-100 µM).[11]
Incubation: Cells are incubated with the compounds for a specified period, typically 72 hours.[7]
Viability Measurement: A cell viability reagent (e.g., PrestoBlue™ or CellTiter-Blue) is added to each well, and the plates are incubated for an additional 1-3 hours.[4][11]
Data Acquisition: The fluorescence or absorbance is measured using a plate reader.
Data Analysis: Cell viability is normalized to untreated control cells. The IC50 value is calculated by plotting cell viability against the logarithm of the inhibitor concentration and fitting the data to a dose-response curve.
Mouse Xenograft Model for In Vivo Efficacy
Objective: To evaluate the antitumor activity of NUPR1 inhibitors in a living organism.
Methodology:
Cell Implantation: Human cancer cells (e.g., MiaPaCa-2) are subcutaneously injected into immunocompromised mice (e.g., nude mice).[9]
Tumor Growth: Tumors are allowed to grow to a palpable size (e.g., 200 mm³).[9]
Treatment Administration: Mice are randomized into control and treatment groups. The NUPR1 inhibitor is administered daily via a suitable route (e.g., intraperitoneal injection) at various doses (e.g., 0.5, 1.0, 2.5, 5 mg/kg). The control group receives a vehicle solution.[9]
Tumor Measurement: Tumor volume is measured periodically (e.g., every 3-5 days) using calipers.[9][12]
Endpoint and Analysis: The experiment is continued for a defined period (e.g., 30 days). At the endpoint, tumors are excised and may be used for further analysis (e.g., immunofluorescence). Tumor growth curves are plotted, and statistical analysis is performed to compare the treatment groups to the control group.[9][12]
Mechanism of Action and Signaling Pathways
NUPR1 is a stress-inducible, intrinsically disordered protein that translocates to the nucleus to regulate the transcription of genes involved in cell cycle, apoptosis, and DNA repair.[7][11] ZZW-115 and other NUPR1 inhibitors function by binding to NUPR1 and preventing its nuclear translocation, thereby inhibiting its pro-survival functions.[6][12]
ZZW-115 Hydrochloride: A Potent NUPR1 Inhibitor for Overcoming Chemoresistance in Cancer
A Comparative Guide for Researchers and Drug Development Professionals The emergence of chemoresistance remains a formidable obstacle in cancer therapy, necessitating the development of novel therapeutic agents that can...
Author: BenchChem Technical Support Team. Date: December 2025
A Comparative Guide for Researchers and Drug Development Professionals
The emergence of chemoresistance remains a formidable obstacle in cancer therapy, necessitating the development of novel therapeutic agents that can effectively target resistant cancer cells. ZZW-115 hydrochloride, a potent inhibitor of the nuclear protein 1 (NUPR1), has demonstrated significant promise in preclinical studies for its ability to induce cell death in a variety of cancer cell lines, including those resistant to conventional chemotherapeutic agents. This guide provides a comprehensive comparison of ZZW-115 hydrochloride's efficacy against other NUPR1 inhibitors and in combination with standard chemotherapies, supported by experimental data and detailed methodologies.
Comparative Efficacy of NUPR1 Inhibitors: ZZW-115 Hydrochloride vs. Alternatives
ZZW-115 was developed as a more potent and potentially safer alternative to its parent compound, trifluoperazine (B1681574) (TFP), a phenothiazine (B1677639) derivative with known antipsychotic and anticancer activities.[1][2] More recently, a new NUPR1 inhibitor, AJO14, has been identified with a potentially better safety profile.[3]
Table 1: In Vitro Efficacy (IC50) of ZZW-115 Hydrochloride and Trifluoperazine (TFP) in Cancer Cell Lines
Note: Direct comparative studies of ZZW-115 and TFP in the same chemoresistant cell lines are limited. The data presented is compiled from multiple sources.
Table 2: Comparison of ZZW-115 Hydrochloride and AJO14
The data suggests that while ZZW-115 is a more potent anticancer agent than AJO14 based on IC50 values, AJO14 exhibits a significantly lower affinity for the hERG potassium channel, indicating a potentially lower risk of cardiotoxicity.[3]
Synergistic Effects of ZZW-115 Hydrochloride with Standard Chemotherapies
ZZW-115 has been shown to sensitize cancer cells to the effects of conventional genotoxic agents, suggesting its potential use in combination therapies to overcome chemoresistance.
In a preclinical study using a MiaPaCa-2 pancreatic cancer xenograft model, the combination of ZZW-115 (2.5 mg/kg) and 5-fluorouracil (B62378) (5-FU) (20 mg/kg) resulted in a significant reduction in tumor volume compared to either treatment alone.[7] While tumors in the control, 5-FU alone, and ZZW-115 alone groups continued to grow, the tumor size in the combination therapy group decreased to near disappearance by the end of the 30-day treatment period.[7] This synergistic effect is attributed to ZZW-115's ability to inhibit NUPR1-mediated DNA damage repair, thereby enhancing the efficacy of DNA-damaging agents like 5-FU.[7]
Studies have also indicated that ZZW-115 potentiates the effects of other genotoxic agents, including gemcitabine (B846) and oxaliplatin (B1677828), in various cancer cell lines.[4] However, specific in vitro IC50 values for these combinations in chemoresistant lines are not yet widely available.
Mechanism of Action: Visualizing the Signaling Pathways
ZZW-115 hydrochloride exerts its anticancer effects primarily through the inhibition of NUPR1. This leads to a cascade of events culminating in cancer cell death through multiple mechanisms.
Caption: Mechanism of action of ZZW-115 hydrochloride.
Experimental Protocols
To facilitate the replication and validation of the findings cited in this guide, detailed methodologies for key experiments are provided below.
Cell Viability Assay (MTT or Crystal Violet)
This assay measures the metabolic activity of cells, which is an indicator of cell viability and proliferation, to determine the cytotoxic effects of a compound.
Caption: Workflow for a typical cell viability assay.
Detailed Protocol:
Cell Seeding: Seed cancer cells in 96-well plates at a density of 5,000-10,000 cells per well and allow them to adhere overnight in a humidified incubator at 37°C with 5% CO2.
Compound Treatment: The following day, replace the medium with fresh medium containing serial dilutions of ZZW-115 hydrochloride, control compounds (e.g., TFP, AJO14), and a vehicle control (e.g., DMSO).
Incubation: Incubate the plates for 24, 48, or 72 hours.
Reagent Addition:
For MTT assay: Add MTT solution (5 mg/mL in PBS) to each well and incubate for 1-4 hours. Then, add solubilization solution (e.g., DMSO or isopropanol (B130326) with HCl) to dissolve the formazan (B1609692) crystals.
For Crystal Violet assay: Remove the medium, fix the cells with methanol (B129727) for 10 minutes, and then stain with 0.5% crystal violet solution for 10 minutes. Wash the plates with water and air dry. Solubilize the stain with 10% acetic acid.
Data Acquisition: Measure the absorbance using a microplate reader at the appropriate wavelength (570 nm for MTT, 590 nm for Crystal Violet).
Data Analysis: Normalize the absorbance values to the vehicle-treated control wells and calculate the half-maximal inhibitory concentration (IC50) using non-linear regression analysis.
Apoptosis and Necroptosis Assays
These assays are used to differentiate between different modes of cell death induced by ZZW-115 hydrochloride.
Apoptosis (Caspase-Glo 3/7 Assay):
Seed cells in a 96-well white-walled plate and treat with ZZW-115 hydrochloride as described above.
After the incubation period, add an equal volume of Caspase-Glo® 3/7 Reagent to each well.
Mix the contents by gentle shaking and incubate at room temperature for 1-2 hours.
Measure the luminescence using a plate-reading luminometer. An increase in luminescence indicates an increase in caspase-3/7 activity and apoptosis.[8]
Necroptosis (LDH Release Assay):
Seed cells in a 96-well plate and treat with ZZW-115 hydrochloride.
After incubation, carefully collect the supernatant from each well.
Measure the lactate (B86563) dehydrogenase (LDH) activity in the supernatant using a commercially available LDH cytotoxicity assay kit according to the manufacturer's instructions. An increase in LDH in the supernatant is indicative of plasma membrane rupture and necroptosis.[8]
Western Blotting for NUPR1 and Signaling Proteins
Western blotting is used to detect changes in the expression and localization of NUPR1 and other key proteins in the signaling pathways affected by ZZW-115 hydrochloride.
Detailed Protocol:
Cell Lysis: Treat cells with ZZW-115 hydrochloride for the desired time, then wash with ice-cold PBS and lyse the cells in RIPA buffer containing protease and phosphatase inhibitors. For subcellular fractionation, use a nuclear/cytoplasmic extraction kit.
Protein Quantification: Determine the protein concentration of the lysates using a BCA protein assay.
SDS-PAGE and Transfer: Separate equal amounts of protein on an SDS-polyacrylamide gel and transfer the proteins to a PVDF membrane.
Immunoblotting: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature. Incubate the membrane with primary antibodies against NUPR1, cleaved caspases, or other proteins of interest overnight at 4°C.
Secondary Antibody and Detection: Wash the membrane with TBST and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature. Detect the protein bands using an enhanced chemiluminescence (ECL) detection system.
Conclusion and Future Directions
ZZW-115 hydrochloride is a promising anticancer agent that demonstrates significant efficacy in chemoresistant cancer cell lines by targeting NUPR1. Its ability to induce both apoptosis and necroptosis, coupled with its synergistic effects with standard chemotherapies, makes it a strong candidate for further development.
Comparative analysis with its precursor, TFP, suggests enhanced potency, while comparison with the newer inhibitor, AJO14, highlights a trade-off between potency and potential cardiotoxicity that warrants further investigation. Future research should focus on direct head-to-head comparisons of these NUPR1 inhibitors in a broader range of chemoresistant models and on elucidating the precise molecular mechanisms underlying the synergistic interactions with different chemotherapeutic agents. These studies will be crucial for optimizing the clinical application of ZZW-115 hydrochloride and other NUPR1-targeted therapies in the fight against chemoresistant cancers.
ZZW-115 Hydrochloride: A Comparative Guide to Cross-Resistance Studies
For Researchers, Scientists, and Drug Development Professionals This guide provides an objective comparison of ZZW-115 hydrochloride's performance in the context of drug resistance, supported by experimental data. ZZW-11...
Author: BenchChem Technical Support Team. Date: December 2025
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of ZZW-115 hydrochloride's performance in the context of drug resistance, supported by experimental data. ZZW-115 is a potent and specific small-molecule inhibitor of Nuclear Protein 1 (NUPR1), a stress-induced protein implicated in cancer progression and chemoresistance. This document summarizes key findings from cross-resistance studies, details relevant experimental protocols, and visualizes the underlying molecular pathways.
Overcoming Pre-existing Resistance
A key attribute of ZZW-115 is its efficacy in cancer cell lines that have developed resistance to conventional chemotherapeutic agents. This suggests that ZZW-115's mechanism of action is distinct from these agents and can bypass their associated resistance pathways.
Table 1: Efficacy of ZZW-115 in Chemoresistant Pancreatic Cancer Cells
Cell Line
Resistance Profile
ZZW-115 Efficacy
Citation
MiaPaCa-2
Gemcitabine-resistant
ZZW-115 treatment showed the same sensitivity as the parental (non-resistant) cells.
This demonstrates that ZZW-115 is not susceptible to the resistance mechanisms that render gemcitabine (B846) and oxaliplatin (B1677828) ineffective in these pancreatic cancer cells.[1]
Acquired Resistance to ZZW-115
While ZZW-115 can overcome existing chemoresistance, prolonged exposure can lead to the development of acquired resistance. Studies have focused on characterizing this phenomenon in the pancreatic cancer cell line MiaPaCa-2.
Table 2: Comparison of ZZW-115 IC50 Values in Sensitive and Resistant Pancreatic Cancer Cell Lines
The data clearly indicates a significant increase in the IC50 value in the Resistant(+) cell line, confirming acquired resistance. Interestingly, this resistance is partially reversible, as shown by the decreased IC50 in the Resistant(-) cell line after the removal of the drug from the culture medium.[2] The primary mechanism of acquired resistance to ZZW-115 is the overexpression of its target, NUPR1.[2][3]
Comparison with Other NUPR1 Inhibitors
ZZW-115 was developed as a more potent and safer derivative of Trifluoperazine (TFP), an antipsychotic agent that was first identified as a NUPR1 binder.
Table 3: Comparison of ZZW-115 with Trifluoperazine (TFP)
Compound
Key Characteristics
Citation
ZZW-115
High-affinity NUPR1 inhibitor, 10 times more potent antitumoral activity than TFP, no observed neurological side effects in preclinical models.
More recently, a new NUPR1 inhibitor, AJO14, has been identified to address potential cardiotoxicity associated with ZZW-115 due to its interaction with the hERG potassium channel.[6]
Signaling Pathways and Experimental Workflows
ZZW-115 Mechanism of Action
ZZW-115 exerts its anticancer effects by binding to the nuclear localization signal (NLS) region of NUPR1. This inhibits the interaction of NUPR1 with importins, thereby preventing its translocation into the nucleus. The cytoplasmic retention of NUPR1 disrupts its downstream functions, leading to mitochondrial dysfunction, a decrease in ATP production, an increase in reactive oxygen species (ROS), and ultimately, cell death via a combination of apoptosis, necroptosis, and ferroptosis.
Caption: ZZW-115 inhibits NUPR1 nuclear translocation, leading to cell death.
Workflow for Generating ZZW-115 Resistant Cell Lines
The development of ZZW-115 resistant cell lines is crucial for studying resistance mechanisms. The following diagram illustrates the cyclical process used to establish the Resistant(+) MiaPaCa-2 cell line.
Caption: Cyclical exposure and recovery to generate resistant cell lines.
Experimental Protocols
Detailed methodologies are essential for the replication and validation of cross-resistance studies.
Generation of ZZW-115 Resistant MiaPaCa-2 Cell Line
This protocol is based on the methodology described for creating the Resistant(+) MiaPaCa-2 cell line.[2][3]
Initial Treatment: Expose parental MiaPaCa-2 cells to increasing concentrations of ZZW-115.
Cyclical Exposure: Institute a protocol of repeated cycles of drug exposure followed by recovery periods in a drug-free medium.
Selection: During this process, most cells will undergo cell death, but a small subpopulation of resistant cells will survive and proliferate.
Establishment of Resistant Line: Continuously culture the surviving cells in the presence of ZZW-115 to establish the Resistant(+) MiaPaCa-2 cell line.
Establishment of Reverted Line: To study the stability of the resistant phenotype, culture a subset of the Resistant(+) cells in a drug-free medium for an extended period (e.g., from day 120 onwards) to create the Resistant(-) MiaPaCa-2 line.[2]
Validation: Regularly determine the IC50 of ZZW-115 using a cell viability assay (e.g., Crystal Violet or MTT assay) to monitor the level of resistance.
Cell Viability Assay (Crystal Violet Staining)
Cell Seeding: Plate cells in 96-well plates at a predetermined density and allow them to adhere overnight.
Treatment: Treat the cells with a range of concentrations of ZZW-115 and/or other chemotherapeutic agents for a specified duration (e.g., 72 hours).
Staining:
Remove the culture medium.
Wash the cells gently with PBS.
Fix the cells with a suitable fixative (e.g., 4% paraformaldehyde) for 15 minutes.
Stain the fixed cells with 0.5% crystal violet solution for 20 minutes.
Wash away the excess stain with water and allow the plates to dry.
Quantification:
Solubilize the stain by adding a solvent (e.g., 10% acetic acid or methanol).
Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.
Data Analysis: Calculate the percentage of cell viability relative to untreated control cells and determine the IC50 values.
Necroptosis and Apoptosis Assays
ZZW-115 induces cell death through both necroptosis and apoptosis.[5][7] These can be quantified as follows:
Necroptosis (LDH Release Assay):
Principle: Lactate dehydrogenase (LDH) is a cytosolic enzyme that is released into the culture medium upon plasma membrane damage, a hallmark of necrosis/necroptosis.
Procedure:
Collect the cell culture supernatant after treatment with ZZW-115.
Use a commercial LDH cytotoxicity assay kit.[8][9]
In a new 96-well plate, mix the supernatant with the assay reaction mixture.
Incubate at room temperature for the time specified in the kit protocol (e.g., 30 minutes), protected from light.
Add the stop solution provided in the kit.
Measure the absorbance at the recommended wavelength (e.g., 490 nm).
Controls: Include a positive control for maximum LDH release (cells lysed with a lysis buffer) and a negative control (untreated cells).
Inhibitor Studies: To confirm necroptosis, pre-treat cells with a necroptosis inhibitor, such as Necrostatin-1 (Nec-1, e.g., 40 µM), before adding ZZW-115.[5]
Apoptosis (Caspase 3/7 Activity Assay):
Principle: Caspases 3 and 7 are key executioner caspases in the apoptotic pathway. Their activity can be measured using a luminescent substrate.
Procedure:
Use a commercial luminescent caspase assay kit, such as Caspase-Glo® 3/7.[10][11]
After treating cells in a 96-well plate, add the Caspase-Glo® 3/7 reagent directly to the wells.
Mix and incubate at room temperature for the time recommended in the protocol (e.g., 1-2 hours).
Measure the luminescence using a plate-reading luminometer.
Inhibitor Studies: To confirm apoptosis, pre-treat cells with a pan-caspase inhibitor, such as Z-VAD-FMK (e.g., 20 µM), before adding ZZW-115.[5]
Proper Disposal Procedures for ZZW-115 Hydrochloride: A Guide for Laboratory Professionals
Audience: Researchers, scientists, and drug development professionals. This document provides essential safety and logistical information for the proper disposal of ZZW-115 hydrochloride, a potent NUPR1 inhibitor used in...
Author: BenchChem Technical Support Team. Date: December 2025
Audience: Researchers, scientists, and drug development professionals.
This document provides essential safety and logistical information for the proper disposal of ZZW-115 hydrochloride, a potent NUPR1 inhibitor used in cancer research. Adherence to these procedures is critical to ensure personnel safety and compliance with environmental regulations.
I. Immediate Safety and Handling Precautions
ZZW-115 hydrochloride is an active pharmacological agent and should be handled with care.[1][2][3][4][5][6] While a specific Safety Data Sheet (SDS) with comprehensive hazard information is not publicly available, its cytotoxic and apoptosis-inducing properties in cancer cell lines necessitate treating it as a hazardous chemical.[1][2][3]
Personal Protective Equipment (PPE): Always wear appropriate PPE, including a lab coat, safety glasses, and chemical-resistant gloves, when handling ZZW-115 hydrochloride in its pure form or in solution.
Spill Management: In case of a spill, absorb the material with an inert absorbent (e.g., vermiculite, sand), collect it in a sealed container, and dispose of it as hazardous waste.
II. Step-by-Step Disposal Protocol
The following step-by-step guide outlines the proper procedure for disposing of ZZW-115 hydrochloride waste, including pure compound, contaminated labware, and solutions.
Step 1: Waste Segregation
Proper segregation of chemical waste is the first and most critical step.[7][8] Do not mix ZZW-115 hydrochloride waste with other waste streams unless explicitly permitted by your institution's Environmental Health and Safety (EHS) department.
Solid Waste: This includes unused or expired ZZW-115 hydrochloride powder, contaminated gloves, weigh boats, and other disposable labware.
Collect in a dedicated, leak-proof, and clearly labeled hazardous waste container.
Liquid Waste: This includes solutions containing ZZW-115 hydrochloride, such as stock solutions, cell culture media, and rinsates from cleaning contaminated glassware.
Collect in a dedicated, shatter-resistant, and leak-proof container (plastic is often preferred).[9]
Do not mix with other solvent wastes unless compatible. Given its complex structure, it is prudent to collect it separately.
Sharps Waste: Needles, syringes, or other sharps contaminated with ZZW-115 hydrochloride should be disposed of in a designated sharps container for hazardous chemical waste.
Step 2: Waste Container Labeling
Properly label all waste containers with the following information:[9]
The words "Hazardous Waste"
The full chemical name: "ZZW-115 hydrochloride"
The concentration and quantity of the waste
The date the waste was first added to the container (accumulation start date)
The name of the principal investigator and the laboratory location
Step 3: Waste Storage
Store hazardous waste in a designated and secure location within the laboratory, known as a Satellite Accumulation Area (SAA).[7][9]
Keep waste containers securely closed except when adding waste.[8][10]
Use secondary containment (e.g., a tray) to prevent spills.[8]
Do not store incompatible chemicals together.[7][8]
Step 4: Arranging for Disposal
Hazardous waste must be disposed of through your institution's EHS department or a licensed hazardous waste disposal contractor.[11]
Familiarize yourself with your institution's specific procedures for waste pickup. This may involve submitting an online request form.
Do not dispose of ZZW-115 hydrochloride waste down the drain or in the regular trash.[7][11]
Do not allow hazardous waste to accumulate in the lab beyond the established limits.[9][10][11]
III. Quantitative Data for Hazardous Waste Accumulation
The following table summarizes the key regulatory limits for the accumulation of hazardous waste in a laboratory's Satellite Accumulation Area (SAA), as stipulated by the U.S. Environmental Protection Agency (EPA) and adopted by many institutions.
Parameter
Limit
Description
Maximum Volume of Hazardous Waste
55 gallons
This is the total amount of all hazardous waste that can be accumulated in an SAA.[9][11]
Maximum Volume of Acutely Hazardous Waste (P-listed)
1 quart (liquid) or 1 kg (solid)
While ZZW-115 hydrochloride is not currently on the EPA's P-list, this highlights the stringent regulations for highly toxic substances.[9]
Maximum Accumulation Time
12 months (or less, per institutional policy)
Waste must be removed from the SAA within this timeframe from the accumulation start date.[9]
IV. Experimental Protocol: Empty Container Decontamination
Empty containers that held ZZW-115 hydrochloride must be properly decontaminated before being discarded as regular trash.
Initial Removal: Ensure that all of the compound has been removed from the container.
Triple Rinsing: Rinse the container three times with a suitable solvent. Given that ZZW-115 hydrochloride is soluble in water, DMSO, and ethanol, any of these could be appropriate.[2][4][5] The rinsate must be collected and disposed of as hazardous liquid waste.[8][11]
Label Defacement: Completely remove or deface the original chemical label.[11]
Final Disposal: Once decontaminated and the label is removed, the container can be disposed of in the regular trash.
V. Visualization of Disposal Workflow
The following diagram illustrates the decision-making process for the proper disposal of waste contaminated with ZZW-115 hydrochloride.
Caption: Decision workflow for the proper disposal of ZZW-115 hydrochloride waste.
Personal protective equipment for handling ZZW-115 hydrochloride
For Researchers, Scientists, and Drug Development Professionals This guide provides crucial safety and logistical information for the handling and disposal of ZZW-115 hydrochloride, a potent NUPR1 inhibitor with signific...
Author: BenchChem Technical Support Team. Date: December 2025
For Researchers, Scientists, and Drug Development Professionals
This guide provides crucial safety and logistical information for the handling and disposal of ZZW-115 hydrochloride, a potent NUPR1 inhibitor with significant cytotoxic properties. Due to the compound's potential hazards and the absence of established Occupational Exposure Limits (OELs), a conservative approach to handling is imperative to ensure personnel safety.
ZZW-115 hydrochloride has demonstrated high potency in preclinical studies, inducing tumor cell death via necroptosis and apoptosis.[1] Its cytotoxic nature necessitates stringent adherence to safety protocols to prevent accidental exposure. While some supplier Safety Data Sheets (SDS) may not formally classify the compound as hazardous under the Globally Harmonized System (GHS), other sources advise treating it as a hazardous substance until more comprehensive toxicological data is available.[2][3] Therefore, all handling procedures should be based on the principles of managing potent pharmaceutical compounds.
Personal Protective Equipment (PPE)
The selection and proper use of Personal Protective Equipment (PPE) are the primary defense against exposure to ZZW-115 hydrochloride. A multi-layered approach to PPE is recommended for all procedures involving this compound.
PPE Category
Item
Specifications and Recommendations
Respiratory Protection
Powered Air-Purifying Respirator (PAPR)
Recommended for all procedures involving the handling of solid ZZW-115 hydrochloride or any operation with the potential to generate aerosols. A PAPR with a high-efficiency particulate air (HEPA) filter is essential.
N95 or FFP3 Respirator
May be considered for low-dust or short-duration tasks with small quantities in a certified chemical fume hood, but a PAPR is strongly preferred. A proper fit test is mandatory.
Hand Protection
Double Gloving
Wear two pairs of nitrile gloves. The outer pair should be changed immediately upon contamination or at regular intervals during extended procedures.
Body Protection
Disposable Lab Coat or Coveralls
A dedicated, disposable lab coat or coveralls made of a protective material like Tyvek® should be worn over personal clothing to prevent skin contact and contamination.
Eye Protection
Safety Goggles
Chemical splash goggles that form a complete seal around the eyes are required to protect against splashes and airborne particles.
Face Shield
A face shield should be worn in conjunction with safety goggles, especially when there is a significant risk of splashes or aerosol generation.
Foot Protection
Shoe Covers
Disposable shoe covers must be worn in the designated handling area and removed before exiting to prevent the spread of contamination.
A systematic workflow is critical to minimize the risk of exposure when working with ZZW-115 hydrochloride. The following steps should be strictly followed:
Preparation:
Designate a specific area for handling ZZW-115 hydrochloride, preferably within a certified chemical fume hood or a containment glove box.
Ensure all necessary PPE is readily available and in good condition.
Prepare all required equipment and reagents before handling the compound to minimize movement and potential for spills.
Donning PPE:
Follow a strict donning sequence to ensure complete protection:
Shoe covers
Inner pair of nitrile gloves
Disposable lab coat or coveralls
Outer pair of nitrile gloves
Safety goggles and face shield
PAPR or other respiratory protection
Handling ZZW-115 Hydrochloride:
Perform all manipulations of the solid compound and preparation of solutions within the designated containment area.
When weighing the solid, use a balance inside the fume hood or containment enclosure.
Handle all solutions of ZZW-115 hydrochloride with care to avoid splashes and aerosol formation.
Doffing PPE:
Follow a meticulous doffing procedure to prevent self-contamination:
Remove outer pair of gloves.
Remove disposable lab coat or coveralls, turning it inside out as it is removed.
Remove shoe covers.
Remove face shield and safety goggles.
Remove respiratory protection.
Remove inner pair of gloves.
Wash hands thoroughly with soap and water immediately after removing all PPE.
Disposal Plan
Proper disposal of ZZW-115 hydrochloride and all contaminated materials is essential to protect personnel and the environment.
Contaminated PPE and Materials: All disposable PPE (gloves, lab coats, shoe covers), as well as any consumables that have come into contact with ZZW-115 hydrochloride (e.g., pipette tips, weighing paper), must be collected in a designated, clearly labeled hazardous waste container.
Unused Compound and Solutions: Unused ZZW-115 hydrochloride and any prepared solutions should be disposed of as hazardous chemical waste in accordance with local, state, and federal regulations.
Decontamination: All surfaces and non-disposable equipment used during the handling process must be thoroughly decontaminated with an appropriate cleaning agent.
Diagram of PPE Selection and Usage Workflow
Caption: Workflow for PPE selection and use when handling ZZW-115 hydrochloride.